(S)-Dolaphenine hydrochloride
Description
Properties
IUPAC Name |
(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCUEKANDANWHG-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Understanding the Stereochemistry of (S)-Dolaphenine: A Technical Guide
(S)-Dolaphenine is a crucial chiral building block in the synthesis of several potent, biologically active natural products, most notably the antineoplastic agent Dolastatin 10. The precise three-dimensional arrangement of atoms, or stereochemistry, at its single chiral center is paramount to its biological function. This technical guide provides an in-depth analysis of the stereochemistry of (S)-Dolaphenine, including its synthesis, characterization, and role in the biological activity of Dolastatin 10. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to (S)-Dolaphenine
(S)-Dolaphenine is an unnatural amino acid characterized by a thiazole ring connected to a phenylethylamine moiety. Its structure contains a single stereocenter at the carbon atom linking the thiazole and the benzyl group. The "(S)" designation refers to the specific spatial configuration at this center, which has been found to be the naturally occurring and biologically active form within Dolastatin 10. The retention of this specific stereochemistry during synthesis is a significant challenge due to the lability of the stereocenter adjacent to the C-2 position of the thiazole unit.[1]
Dolastatin 10, a linear pentapeptide isolated from the sea hare Dolabella auricularia, exhibits potent cytotoxic activity by inhibiting microtubule assembly.[1] The (S)-Dolaphenine unit is located at the C-terminus of Dolastatin 10 and plays a critical role in its interaction with tubulin.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (S)-Dolaphenine has been a subject of extensive research. The primary challenge lies in controlling the stereochemistry at the α-carbon to the thiazole ring, which is prone to racemization. Various strategies have been developed, often employing chiral auxiliaries or stereoselective reactions. Below are two prominent synthetic routes with different protecting groups for the amine functionality: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Synthesis of Boc-protected (S)-Dolaphenine
A straightforward four-step synthesis of Boc-protected (S)-Dolaphenine has been reported, starting from protected L-phenylalanine. A key step in this synthesis is the palladium-catalyzed reduction of a thiazolyl triflate intermediate, which proceeds with high yield and excellent enantioselectivity.
Biomimetic Synthesis of Cbz-protected (S)-Dolaphenine
A biomimetic approach to Cbz-protected (S)-Dolaphenine has also been developed. This five-step synthesis aims to mimic the proposed biosynthetic pathway. A crucial step involves a Ni(0)-promoted decarbonylative aromatization of a thiazoline intermediate, which effectively retains the stereochemistry of the starting L-phenylalanine.[1]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of (S)-Dolaphenine and Dolastatin 10.
| Compound | Protecting Group | Synthetic Steps | Overall Yield | Enantiomeric Excess (ee) | Specific Rotation [α]D |
| (S)-Dolaphenine | Boc | 4 | High | 93% | Not Reported |
| (S)-Dolaphenine | Cbz | 5 | 52% | Excellent | +45.5° (c 1.0, CHCl3) |
| (R)-Dolaphenine | Cbz | 5 | Not Reported | Not Applicable | -44.9° (c 1.0, CHCl3) |
| Compound/Cell Line | IC50 (nM) | Biological Effect |
| Dolastatin 10 / L1210 (Leukemia) | 0.03 | Cytotoxicity |
| Dolastatin 10 / NCI-H69 (Small Cell Lung Cancer) | 0.059 | Cytotoxicity |
| Dolastatin 10 / DU-145 (Prostate Cancer) | 0.5 | Cytotoxicity |
| Dolastatin 10 | 2.2 µM | Inhibition of Tubulin Polymerization |
Experimental Protocols
Synthesis of Cbz-(S)-Dolaphenine (Biomimetic Route)[1]
Step 1: Synthesis of Cbz-L-Phe-thioamide To a solution of Cbz-L-phenylalanine (1.0 eq) in dry THF is added carbonyldiimidazole (1.1 eq). The mixture is stirred at room temperature for 1 hour. The resulting solution is then added to a solution of ammonium chloride (5.0 eq) in aqueous ammonia and stirred for 16 hours. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the thioamide.
Step 2: Synthesis of the Thiazoline Intermediate The Cbz-L-Phe-thioamide (1.0 eq) is dissolved in dichloromethane and cooled to 0°C. Dess-Martin periodinane (1.2 eq) is added, and the reaction is stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.
Step 3: Decarbonylative Aromatization to Cbz-(S)-Dolaphenine To a solution of the thiazoline intermediate (1.0 eq) in degassed toluene is added Ni(PPh3)4 (0.1 eq) and CuTC (1.0 eq). The mixture is stirred at room temperature for 22 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford Cbz-(S)-Dolaphenine.
Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of protected (S)-Dolaphenine can be determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase. A typical method involves:
-
Column: Chiralcel OD-H or equivalent
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The retention times of the (S)- and (R)-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.
Tubulin Polymerization Inhibition Assay
The ability of Dolastatin 10 to inhibit tubulin polymerization can be assessed using a cell-free assay.
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA).
-
Procedure: Tubulin is incubated at 37°C in the presence of GTP and varying concentrations of Dolastatin 10. The polymerization of tubulin into microtubules causes an increase in turbidity, which is monitored spectrophotometrically at 340 nm over time.
-
Analysis: The IC50 value is determined by plotting the rate of polymerization against the concentration of Dolastatin 10.
Cell Viability (MTT) Assay
The cytotoxic effect of Dolastatin 10 on cancer cell lines is commonly determined using the MTT assay.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of Dolastatin 10 for a specified period (e.g., 48-72 hours). The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key workflows and pathways related to (S)-Dolaphenine.
References
Literature review on the synthesis of dolastatin analogs
An In-depth Technical Guide to the Synthesis of Dolastatin Analogs
A Literature Review for Advanced Drug Development
Introduction
Dolastatins, a class of potent antimitotic agents isolated from the marine sea hare Dolabella auricularia, represent a cornerstone in the development of modern anticancer therapies.[1][2] Dolastatin 10 and dolastatin 15, the most prominent members of this family, exhibit extraordinary cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the sub-nanomolar range.[3][4] Their mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]
Despite their potent in vitro activity, the clinical development of dolastatins as standalone chemotherapeutic agents was hampered by a narrow therapeutic window and issues like peripheral neuropathy.[2][6] However, their exceptional potency made them ideal candidates for use as payloads in antibody-drug conjugates (ADCs). This strategy allows for targeted delivery of the cytotoxic agent to tumor cells, minimizing systemic toxicity.[2] Consequently, synthetic analogs of dolastatins, known as auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have become critical components of several FDA-approved ADCs, including Adcetris®, Padcev®, and Polivy®.[2][7]
This technical guide provides a comprehensive literature review of the synthetic strategies employed to create dolastatin analogs. It details key structure-activity relationships (SAR), summarizes biological activity data, presents detailed experimental protocols for seminal synthetic methods, and illustrates key concepts through logical and pathway diagrams.
Core Synthetic Strategies
The complex structures of dolastatins, which often feature unique non-proteinogenic amino acids, demand sophisticated synthetic approaches.[8] Researchers have developed several core strategies to access these molecules and their analogs, including total synthesis, solid-phase peptide synthesis (SPPS), solution-phase fragment coupling, and multicomponent reactions.
-
Total Synthesis: The initial total syntheses confirmed the absolute stereochemistry of the natural products and provided a blueprint for accessing these complex molecules.[2][9] These routes are often lengthy and complex, making them less suitable for the rapid generation of analog libraries.
-
Solid-Phase Peptide Synthesis (SPPS): SPPS has emerged as a highly efficient method for preparing linear dolastatin analogs. This technique allows for the sequential addition of amino acid building blocks to a solid support, simplifying purification and enabling the rapid synthesis of diverse derivatives.[8][10]
-
Solution-Phase Synthesis: This classical approach involves coupling peptide fragments in solution. While often more labor-intensive than SPPS, it remains crucial for large-scale synthesis and for creating complex analogs, particularly those with modifications that are incompatible with solid-phase techniques.
-
Multicomponent Reactions (MCRs): Reactions like the Ugi multicomponent reaction have been employed to rapidly generate diversity in dolastatin analog libraries.[11][12] The Ugi-MCR allows for the condensation of an amine, a carboxylic acid, an aldehyde, and an isocyanide to form a dipeptide-like scaffold, enabling the exploration of novel chemical spaces, such as tertiary amides.[12]
Synthesis and SAR of Dolastatin 10 Analogs (Auristatins)
Dolastatin 10 is a pentapeptide composed of four unique amino acids: dolavaline (Dov), valine (Val), dolaisoleucine (Dil), and dolaproine (Dap), with a C-terminal dolaphenine (Doe) unit.[1] SAR studies have established that modifications at the N- and C-termini are generally well-tolerated, allowing for the fine-tuning of properties and attachment of linkers for ADCs.[2][7]
Figure 1: Structure-Activity Relationship (SAR) map for Dolastatin 10 analogs.
Quantitative Data: Dolastatin 10 Analogs
The following table summarizes the in vitro cytotoxic activity of selected Dolastatin 10 analogs.
| Analog | Modification | Cell Line | Activity (IC50/GI50) | Reference |
| Dolastatin 10 | - | HT-29 (colon) | 0.06 nM | [3] |
| MCF7 (breast) | 0.03 nM | [3] | ||
| L1210 (leukemia) | 0.03 nM | [3] | ||
| DU-145 (prostate) | 0.5 nM | [4] | ||
| PF-06380101 | N-terminal α,α-disubstituted amino acid | Tumor cell proliferation assays | Excellent potency | [13] |
| P2/P4 Azide Analog | Azide groups on both P2 and P4 subunits | In vitro cytotoxicity assay | 0.057 nM | [1][14] |
| MMAF | C-terminal Phenylalanine | HCT 116 (colon) | More cytotoxic than analogs | [3] |
| Dolastatinol | C-terminal methylene hydroxyl on thiazole | Tubulin Polymerization | Low nanomolar inhibitor | [8][15] |
Experimental Protocol: Solid-Phase Synthesis of Dolastatinol
This protocol is adapted from the solid-phase peptide synthesis (SPPS) of dolastatinol, a potent analog of dolastatin 10.[8][10] This method utilizes a 2-chlorotrityl chloride resin and Fmoc chemistry.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, etc.)
-
Boc-protected unusual building units (N-Boc-Dap, N-Boc-Dil)
-
(Me)₂Val-OH
-
Coupling agents: HATU, DIEA
-
Deprotection agent: 20% piperidine in DMF
-
Cleavage cocktail: 95:2.5:2.5 TFA/TIS/DCM
-
Solvents: DMF, DCM
Procedure:
-
Resin Loading: The C-terminal thiazole-containing unit is attached to the 2-chlorotrityl chloride resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF to free the amine for the next coupling step.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Val-OH) is activated with HATU and coupled to the resin-bound peptide in the presence of DIEA in DMF. The reaction is monitored for completion.
-
Sequential Elongation: Steps 2 and 3 are repeated for each subsequent amino acid (N-Boc-Dap, N-Boc-Dil, Fmoc-Val-OH).
-
N-Terminal Capping: The final N-terminal amino acid, (Me)₂Val-OH, is coupled using HATU and DIEA.
-
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail of TFA/TIS/DCM at 0°C, followed by warming to room temperature.
-
Purification: The crude peptide is precipitated, collected, and purified using reverse-phase HPLC to yield the final product, dolastatinol.
Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a dolastatin analog.
Synthesis and SAR of Dolastatin 15 Analogs
Dolastatin 15 is a linear depsipeptide that also shows potent antineoplastic properties.[5][16] Synthetic efforts have focused on simplifying its complex structure, particularly by modifying the N-terminal dolavalyl moiety and the C-terminal ester moiety.[12][16] This led to the development of clinically evaluated analogs like cemadotin (LU103793) and tasidotin, where the C-terminal ester is replaced by a benzylamide or a tert-butylamide, respectively.[11][12][17]
Quantitative Data: Dolastatin 15 Analogs
The following table summarizes the in vitro cytotoxic activity of selected Dolastatin 15 analogs.
| Analog | Modification | Cell Line | Activity (GI50) | Reference |
| LU103793 (Cemadotin) | Synthetic, structure-simplified analog | In vitro cytotoxicity | IC50 = 0.1 nM | [16][17] |
| Analog 18 | N-terminal & C-terminal modification | HL-60 (leukemia) | 0.05 µM | [16] |
| K-562 (leukemia) | 0.07 µM | [16] | ||
| Analog 14 | N-terminal & C-terminal modification | Prostate Cancer Cell Lines | Micromolar levels | [16] |
| Analog 17 | N-terminal & C-terminal modification | Breast Cancer Cell Lines | Micromolar levels | [16] |
Experimental Protocol: Ugi Multicomponent Synthesis of Dolastatin 15 Analogs
This protocol is a generalized representation of the Ugi four-component reaction (Ugi-4CR) used to create libraries of C-terminally N-functionalized dolastatin 15 analogs.[12]
Materials:
-
Carboxylic Acid Component: Pentapeptide precursor of dolastatin 15 (e.g., Peptide 1 from the metabolic inactivation of dolastatin 15).
-
Amine Component: A primary amine (e.g., benzylamine, p-chloro-benzylamine).
-
Aldehyde Component: An aldehyde (e.g., formaldehyde, acetaldehyde).
-
Isonitrile Component: An isocyanide (e.g., tert-butyl isocyanide).
-
Solvent: Methanol or other suitable protic solvent.
Procedure:
-
Reaction Setup: The carboxylic acid component (peptide precursor), amine, and aldehyde are dissolved in the solvent (e.g., methanol) in a reaction vessel. The mixture is stirred to allow the formation of the intermediate imine.
-
Isonitrile Addition: The isonitrile component is added to the reaction mixture.
-
Reaction Progression: The reaction is stirred at room temperature for 24-48 hours. The progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, a dipeptide-like scaffold with a tertiary amide, is purified by column chromatography or preparative HPLC to yield the desired dolastatin 15 analog.
Mechanism of Action: Tubulin Inhibition Pathway
Dolastatins and their synthetic analogs exert their potent anticancer effects by interfering with the microtubule network essential for cell division.[8] They bind to tubulin, the protein subunit of microtubules, at or near the vinca domain, preventing its polymerization into functional microtubules.[6] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[4]
Figure 3: Signaling pathway for dolastatin-induced apoptosis via tubulin inhibition.
Conclusion
The synthesis of dolastatin analogs has evolved from challenging total syntheses of the natural products to highly efficient and modular strategies like SPPS and multicomponent reactions. This evolution has been critical in elucidating detailed structure-activity relationships and has enabled the development of ultrapotent auristatins. SAR studies have consistently shown that the N- and C-termini of dolastatin 10 are amenable to significant modification, which has been masterfully exploited to create analogs with improved properties and to facilitate their conjugation to antibodies. The resulting ADCs have transformed the treatment landscape for several malignancies, validating the approach of using these potent marine-derived cytotoxins in a targeted manner. Future research will likely focus on developing novel analogs with unique modification sites for linker attachment, improved metabolic stability, and activity against drug-resistant tumors, further cementing the legacy of dolastatins in cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antineoplastic agents 360. Synthesis and cancer cell growth inhibitory studies of dolastatin 15 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glacieronehealth.org [glacieronehealth.org]
- 12. Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antitumor Activity of Novel Dolastatin 10 Analogs [jstage.jst.go.jp]
- 16. Synthesis and cytostatic properties of structure-simplified analogs of dolastatin 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Potent Antitumor Capabilities of Dolaphenine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antitumor properties and therapeutic potential of dolaphenine derivatives. Dolaphenine, a key structural component of the potent marine natural product dolastatin 10, has been a cornerstone in the development of highly effective anti-cancer agents. This document details the mechanism of action, summarizes key quantitative data, provides insights into experimental methodologies, and visualizes the critical signaling pathways involved in the cytotoxic effects of these compounds.
Introduction: Dolaphenine and its Significance in Oncology
Dolaphenine is a unique amino acid residue that forms the C-terminal unit of dolastatin 10, a natural peptide isolated from the sea hare Dolabella auricularia.[1][2] Dolastatin 10 has demonstrated remarkable potency against a wide range of cancer cell lines, with IC50 values in the nanomolar and even picomolar range.[2][3] However, its clinical development as a standalone agent was hampered by adverse effects.[2] This led researchers to focus on synthesizing structural modifications of dolastatin 10, giving rise to a class of compounds known as auristatins. Many of these derivatives retain the core structure but feature a modified dolaphenine unit, leading to improved therapeutic profiles.[2][4] A pivotal discovery was that the dolaphenine unit could be replaced by phenethylamine, leading to the development of auristatin PE, a compound with comparable potency to dolastatin 10.[5][6][7] These synthetic analogs, particularly monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have become critical components of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapies.[1][2]
Mechanism of Action: Targeting the Microtubule Network
The primary mechanism by which dolaphenine derivatives exert their potent antitumor effects is through the disruption of microtubule dynamics.[8][9] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
Dolastatin 10 and its derivatives bind to tubulin, the protein subunit of microtubules, at a site distinct from other well-known microtubule inhibitors like vinca alkaloids and colchicine.[8][9] This binding inhibits tubulin polymerization and tubulin-dependent GTP hydrolysis.[9] The disruption of microtubule assembly leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][9]
Quantitative Analysis of Antitumor Activity
The cytotoxic potency of dolaphenine derivatives has been extensively evaluated against a diverse panel of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a comparative overview of their efficacy.
Table 1: In Vitro Cytotoxicity (IC50) of Dolastatin 10 and its Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| Dolastatin 10 | L1210 Leukemia | 0.03 | [1][2] |
| Dolastatin 10 | NCI-H69 Small Cell Lung Cancer | 0.059 | [1][2] |
| Dolastatin 10 | DU-145 Human Prostate Cancer | 0.5 | [1][2] |
| Dolastatin 10 | NCI-H69, NCI-H82, NCI-H446, NCI-H510 SCLC | 0.032–0.184 | [2] |
| Dolastatin 15 | Various Cancer Cell Lines | 3–5 | [3] |
Table 2: In Vitro Growth Inhibition (GI50) of Auristatin Derivatives
| Compound/Derivative | Cancer Cell Line Panel | GI50 (µg/mL) | Reference |
| Auristatin TP (as sodium phosphate 3b) | Not Specified | 10⁻²–10⁻⁴ | [4] |
| Auristatin 2-AQ (4) | Not Specified | 10⁻²–10⁻³ | [4] |
| Auristatin 6-AQ (5) | Not Specified | 10⁻⁴ | [4] |
Key Signaling Pathways in Dolaphenine Derivative-Induced Apoptosis
The induction of apoptosis by dolaphenine derivatives involves the modulation of several key signaling pathways. The disruption of microtubule function acts as a cellular stress signal that activates downstream apoptotic cascades.
One of the critical pathways affected is the regulation of the Bcl-2 family of proteins. Dolastatin 10 has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2.[2][9] Concurrently, it can promote the overexpression of the tumor suppressor protein p53.[2][9] This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]
- 4. Antineoplastic Agents. 592. Highly Effective Cancer Cell Growth Inhibitory Structural Modifications of Dolastatin 101, - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. | Semantic Scholar [semanticscholar.org]
- 6. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.azregents.edu [experts.azregents.edu]
- 8. Biomimetic Synthesis of Cbz-(S)-Dolaphenine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Foundational Research on Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the foundational research concerning tubulin polymerization inhibitors, a critical class of molecules in cancer chemotherapy. We will explore their mechanism of action, the primary binding sites on the tubulin dimer, and the key experimental protocols used to identify and characterize these agents. Quantitative data is presented in structured tables for comparative analysis, and essential workflows and pathways are visualized to facilitate understanding.
Introduction: Tubulin and Microtubules as Therapeutic Targets
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1] These dynamic structures are fundamental to numerous cellular processes, including the maintenance of cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[2][3] The dynamic instability of microtubules—the stochastic switching between phases of polymerization (growth) and depolymerization (shrinkage)—is vital for the proper segregation of chromosomes.[1]
Because cancer cells are characterized by rapid and uncontrolled proliferation, they are particularly vulnerable to agents that disrupt microtubule dynamics.[3][4] Tubulin inhibitors interfere with this process, leading to a mitotic arrest at the G2/M phase of the cell cycle, which ultimately triggers programmed cell death (apoptosis).[5][6] This makes tubulin a highly successful and extensively studied target for the development of anticancer drugs.[2][7]
Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors, also known as microtubule destabilizing agents, exert their cytotoxic effects by interfering with the growth of microtubules.[1][3] Unlike microtubule stabilizing agents (e.g., taxanes) that promote polymerization and lead to abnormally stable microtubules, inhibitors prevent the assembly of tubulin dimers into protofilaments.[3][8]
At low concentrations, these agents can suppress microtubule dynamics without significantly altering the total microtubule polymer mass.[9][10] At higher, clinically relevant concentrations, they actively inhibit tubulin polymerization, leading to a net decrease in microtubule polymer and the disassembly of the mitotic spindle.[6][9] This disruption activates the spindle assembly checkpoint, halting the cell cycle in mitosis and initiating apoptotic signaling pathways.[4]
Major Binding Sites for Tubulin Inhibitors
Tubulin-targeting agents bind to several distinct sites on the αβ-tubulin heterodimer. Inhibitors primarily target the colchicine and vinca alkaloid binding sites.[11]
The Colchicine Binding Site
Located at the interface between the α- and β-tubulin subunits, the colchicine binding site is a key target for many natural and synthetic polymerization inhibitors.[12][13] Agents that bind here, known as Colchicine Binding Site Inhibitors (CBSIs), induce a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with incorporation into the straight microtubule lattice.[12] This steric hindrance effectively prevents microtubTle assembly.[13]
A significant advantage of many CBSIs is that they are often poor substrates for the P-glycoprotein (P-gp) efflux pump, which is a common mechanism of multidrug resistance (MDR) seen with taxanes and vinca alkaloids.[2][5]
Key Examples of Colchicine Site Binders:
-
Colchicine: The prototypical CBSI, its clinical use in cancer is limited by significant toxicity.[12][13]
-
Combretastatin A-4 (CA-4): A potent natural product inhibitor that has served as a lead compound for numerous synthetic analogs.[5]
-
Podophyllotoxin: A natural lignan with antimitotic properties.[11]
-
Nocodazole: A synthetic agent widely used in cell biology research to synchronize cells in mitosis.[1]
The Vinca Alkaloid Binding Site
The vinca alkaloid binding site is located on the β-tubulin subunit, at the interface with another tubulin dimer at the "plus" or growing end of the microtubule.[10][14] Unlike CBSIs, which prevent the incorporation of tubulin dimers, vinca alkaloids bind to the ends of existing microtubules.[10] This binding suppresses the dynamic instability by reducing the rates of both polymerization and depolymerization, an effect sometimes described as creating a "kinetic cap".[10] At higher concentrations, they can induce microtubule disassembly from the ends.[10]
Key Examples of Vinca Site Binders:
-
Vinblastine & Vincristine: Natural alkaloids derived from the Madagascar periwinkle, they are widely used in chemotherapy regimens.[3][14][15]
-
Vinorelbine: A semi-synthetic derivative with a broad spectrum of activity.[14]
-
Eribulin: A synthetic macrocyclic ketone analog of halichondrin B that targets microtubule ends.[9]
Quantitative Data on Tubulin Inhibitors
The potency of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in two types of assays: a biochemical assay measuring the direct inhibition of purified tubulin polymerization and cell-based assays measuring the inhibition of cancer cell proliferation (cytotoxicity).
Table 1: Inhibition of Tubulin Polymerization (Biochemical Assay)
| Compound | Binding Site | Tubulin Polymerization IC₅₀ (µM) | Reference(s) |
| Colchicine | Colchicine | 2.68 | [12] |
| Combretastatin A-4 (CA-4) | Colchicine | 2.1 | [12] |
| Nocodazole | Colchicine | 2.29 | [16] |
| Vinblastine | Vinca | ~2.0 | [17] |
| BPR0L075 | Colchicine | Potent Inhibition (IC₅₀ not specified) | [12] |
| Compound 53 (Chalcone) | Colchicine | 0.44 | [12] |
| Compound 87 (Aroylquinoline) | Colchicine | 1.6 | [12] |
| Compound 94 (Indole) | Colchicine | 1.7 | [12] |
| CYT997 | Colchicine | Potent Inhibition (IC₅₀ not specified) | [12] |
Note: IC₅₀ values can vary depending on assay conditions (e.g., tubulin concentration, buffer composition).
Table 2: Cytotoxicity Against Human Cancer Cell Lines (Cell-Based Assays)
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| BPR0L075 | Various | Glioblastoma, Breast, Gastric | Potent (not specified) | [12] |
| CYT997 | Various | Various Cancers | Potent (not specified) | [12] |
| Compound 53 (Chalcone) | Various | Various Cancers | Picomolar range | [12] |
| Compound 87 (Aroylquinoline) | KB-vin10 (MDR) | Cervical | 0.2 - 0.4 | [12] |
| Compound 94 (Indole) | KB-VIN10 (MDR) | Cervical | 11 - 49 | [12] |
| St. 10 (CA-4 Analog) | A549 | Lung | Nanomolar range | [5] |
| St. 32 (Indole-acrylamide) | HeLa, HL-60 | Cervical, Leukemia | Potent (not specified) | [5] |
| St. 50 (Imidazole-chalcone) | A549, MCF-7 | Lung, Breast | 7,050 and 9,880 | [5] |
| Paclitaxel (Stabilizer) | A549 | Lung | ~4.0 | [16] |
| Nocodazole | A549 | Lung | 72 | [16] |
Key Experimental Protocols
Characterizing tubulin polymerization inhibitors involves a series of biochemical and cell-based assays to confirm their mechanism of action and cellular effects.
In Vitro Tubulin Polymerization Assay
This is the primary biochemical assay to directly measure a compound's effect on the assembly of purified tubulin into microtubules. The assay can be performed by monitoring changes in light scattering (turbidity) or fluorescence.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Chemotherapy - Wikipedia [en.wikipedia.org]
- 15. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application of (S)-Dolaphenine in Antibody-Drug Conjugates (ADCs): Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dolaphenine is a critical component of the highly potent cytotoxic agent dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1][2][3] While dolastatin 10 itself showed promise, its severe off-target toxicity limited its therapeutic application in clinical trials.[4][5] However, synthetic analogs of dolastatin 10, known as auristatins, have emerged as one of the most successful classes of payloads for antibody-drug conjugates (ADCs).[6][7][8] (S)-Dolaphenine forms a key part of the peptide backbone of these auristatins, and its derivatives, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are integral to the design of numerous clinically approved and investigational ADCs.[2][7][9]
These auristatin payloads exert their potent anticancer effect by inhibiting tubulin polymerization, a critical process for mitotic spindle formation.[6][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] The high cytotoxicity of auristatins, with IC50 values often in the sub-nanomolar range, makes them ideal for targeted delivery to cancer cells via monoclonal antibodies, thereby minimizing systemic toxicity.[5][11]
This document provides detailed application notes and protocols for the use of (S)-Dolaphenine-containing payloads, specifically MMAE, in the creation and evaluation of ADCs.
Data Presentation: In Vitro Cytotoxicity of MMAE-based ADCs
The following table summarizes the in vitro cytotoxicity of various MMAE-conjugated ADCs across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| ADC Target | Antibody | Cancer Cell Line | IC50 (nM) | Reference |
| CD30 | Brentuximab | Karpas 299 (Anaplastic Large Cell Lymphoma) | ~1 | [12] |
| CD30 | Brentuximab | SU-DHL-1 (Anaplastic Large Cell Lymphoma) | ~1 | [12] |
| Tissue Factor | Anti-human TF mAb | BxPC-3 (Pancreatic) | 1.15 | [5] |
| Tissue Factor | Anti-human TF mAb | PSN-1 (Pancreatic) | >100 (low TF expression) | [5] |
| Tissue Factor | Anti-human TF mAb | Capan-1 (Pancreatic) | 1.15 | [5] |
| Tissue Factor | Anti-human TF mAb | Panc-1 (Pancreatic) | >100 (low TF expression) | [5] |
| HER2 | Trastuzumab | SK-BR-3 (Breast) | Not Specified | [13] |
| HER2 | Trastuzumab | NCI-N87 (Gastric) | Not Specified | [13] |
| MUC1 | 16A | Various (Lung, Breast, Pancreatic, Gastric, Ovarian) | Sub-nanomolar range | [3] |
| EpCAM | scFv-EpCAM-SNAP | Various TNBC cell lines | 135.2 - 981.7 | [14] |
Experimental Protocols
Protocol 1: Cysteine-Directed Conjugation of MMAE to an Antibody
This protocol describes a common method for conjugating a maleimide-functionalized MMAE derivative (e.g., MC-vc-PAB-MMAE) to an antibody via its cysteine residues. The interchain disulfide bonds of the antibody are first partially reduced to generate free thiol groups, which then react with the maleimide group of the drug-linker.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimido-caproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-MMAE (MC-vc-PAB-MMAE)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.0)
-
Quenching solution (e.g., N-acetylcysteine or L-Cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
-
Antibody Reduction:
-
Add a 10-30 molar excess of TCEP to the antibody solution. The exact amount may need to be optimized for the specific antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Purification of Reduced Antibody (Optional but Recommended):
-
Remove excess TCEP using a desalting column or dialysis against the reaction buffer. This step prevents the reduction of the maleimide group on the drug-linker.
-
-
Drug-Linker Preparation:
-
Dissolve the MC-vc-PAB-MMAE in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the drug-linker to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by SEC or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the average drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[15]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an MMAE-based ADC on adherent cancer cell lines.[4][16]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC of interest and a non-targeting control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. The optimal cell number should be determined empirically to ensure logarithmic growth during the assay period.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control ADC in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours. The incubation time should be optimized based on the cell doubling time and the mechanism of action of the payload.[17]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of an MMAE-based ADC in a subcutaneous tumor xenograft model.[13][18]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Antigen-positive cancer cell line
-
ADC of interest, control antibody, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in 100-200 µL of PBS or Matrigel) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
ADC Administration:
-
Administer the ADC, control antibody, or vehicle control to the respective groups via intravenous (tail vein) injection. The dosing regimen (e.g., single dose or multiple doses) and concentration should be determined based on preliminary tolerability studies.
-
-
Efficacy Evaluation:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment groups.
-
Visualizations
Signaling Pathway of Auristatin-based ADCs
Caption: Mechanism of action of an MMAE-based ADC.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
Logical Relationship of In Vitro and In Vivo ADC Evaluation
Caption: Logical flow of ADC evaluation.
References
- 1. Antibody-MMAE conjugates preparation [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. In vitro cytotoxicity assay [bio-protocol.org]
- 10. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Results of a Pivotal Phase II Study of Brentuximab Vedotin for Patients With Relapsed or Refractory Hodgkin's Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precision Chemo-Radiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Application Note: HPLC Analytical Method for (S)-Dolaphenine Hydrochloride Purity Testing
Introduction
(S)-Dolaphenine hydrochloride is a chiral synthetic compound of interest in pharmaceutical development. Ensuring the stereochemical purity of the active pharmaceutical ingredient (API) is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of drug substances, including the quantification of enantiomeric and other process-related impurities.[2][3] This application note details a validated chiral reverse-phase HPLC method for determining the enantiomeric and chemical purity of this compound. The method is designed to be stability-indicating through forced degradation studies.[4]
Principle
The method utilizes a chiral stationary phase to achieve enantiomeric separation of (S)-Dolaphenine and its potential (R)-enantiomer. The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the silica support, leading to different retention times.[1] A photodiode array (PDA) detector is employed for the quantification of this compound and its related impurities. Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[5]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC System |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: n-Hexane:Isopropanol:Ethanol (80:15:5, v/v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 20 minutes |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of n-Hexane, Isopropanol, and Ethanol. Add diethylamine and sonicate for 15 minutes to degas.
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 50 mL of mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve 25 mg of the this compound sample in 50 mL of mobile phase.
-
(R)-Enantiomer Spiked Sample: To assess specificity, a sample can be spiked with a small amount of the (R)-enantiomer.
Method Validation Protocol
The analytical method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH Q2(R1) guidelines.[5]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities, including its enantiomer and degradation products, was evaluated. This was demonstrated through forced degradation studies.
-
Linearity: Linearity was assessed by preparing and analyzing a series of this compound solutions over a concentration range of 0.05 to 0.75 mg/mL.
-
Precision:
-
System Precision: Six replicate injections of the standard solution were performed.
-
Method Precision (Repeatability): Six independent sample preparations were analyzed.
-
Intermediate Precision: The method precision was repeated by a different analyst on a different day.
-
-
Accuracy (Recovery): Accuracy was determined by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.
-
LOD and LOQ: The limit of detection and limit of quantitation were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase).
Forced Degradation Study Protocol
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[6][7] A solution of this compound (0.5 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept at 105°C for 48 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 48 hours.
Results and Data Presentation
Method Validation Summary
The results of the method validation are summarized in the following tables.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5800 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| Resolution (Rs) between enantiomers | ≥ 2.0 | 3.5 |
Table 3: Linearity Data
| Concentration Range (mg/mL) | Correlation Coefficient (r²) |
| 0.05 - 0.75 | 0.9995 |
Table 4: Precision and Accuracy
| Parameter | Specification | Result |
| Method Precision (%RSD) | ≤ 2.0% | 0.95% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.10% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
Table 5: LOD and LOQ
| Parameter | Result (mg/mL) |
| Limit of Detection (LOD) | 0.005 |
| Limit of Quantitation (LOQ) | 0.015 |
Forced Degradation Results
Table 6: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of (S)-Dolaphenine | Observations |
| Acid Hydrolysis (0.1 M HCl) | 15.2% | Two major degradation peaks observed. |
| Base Hydrolysis (0.1 M NaOH) | 25.8% | One major degradation peak observed. |
| Oxidative (3% H₂O₂) | 8.5% | Minor degradation peaks observed. |
| Thermal (105°C) | 2.1% | Negligible degradation. |
| Photolytic (UV light) | 5.6% | One minor degradation peak observed. |
The method demonstrated good resolution between the main peak of this compound and the peaks of its enantiomer and degradation products, confirming its specificity and stability-indicating nature.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. oaji.net [oaji.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. journals.ekb.eg [journals.ekb.eg]
Application Note: 1H and 13C NMR Characterization of (S)-Dolaphenine Hydrochloride
Introduction
(S)-Dolaphenine is a key chiral building block in the synthesis of several potent cytotoxic marine natural products, most notably Dolastatin 10. As a crucial component of this antineoplastic agent, the structural integrity and purity of (S)-Dolaphenine and its salts are of paramount importance in drug development and research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of such organic molecules. This application note provides a detailed protocol and corresponding 1H and 13C NMR data for the characterization of (S)-Dolaphenine hydrochloride. The data presented herein serves as a reference for researchers and scientists engaged in the synthesis, quality control, and further development of Dolastatin 10 analogues and other related therapeutic agents.
Materials and Methods
Sample Preparation
A sample of this compound (5-10 mg) was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is critical and should be reported with the data. For the data presented in this note, DMSO-d6 was utilized to ensure the solubility of the hydrochloride salt and to avoid proton exchange of the amine group with the solvent. The solution was transferred to a 5 mm NMR tube for analysis.
NMR Spectroscopy
1H and 13C NMR spectra were acquired on a 400 MHz NMR spectrometer. The following parameters were used for data acquisition:
-
1H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.99 s
-
Spectral Width: 8223.68 Hz
-
-
13C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 23809.52 Hz
-
All chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).
Results and Discussion
The 1H and 13C NMR spectra of this compound were in full agreement with the proposed chemical structure. The detailed assignments of the chemical shifts and coupling constants are summarized in the tables below.
Data Presentation
Table 1: 1H NMR Data of this compound in DMSO-d6
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.15 | br s | - | 3H | -NH3+ |
| 7.89 | d | 3.2 | 1H | Thiazole H-5 |
| 7.75 | d | 3.2 | 1H | Thiazole H-4 |
| 7.35 - 7.20 | m | - | 5H | Phenyl H-2',3',4',5',6' |
| 5.45 | t | 7.6 | 1H | H-1 |
| 3.45 | d | 7.6 | 2H | H-2 |
Table 2: 13C NMR Data of this compound in DMSO-d6
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | Thiazole C-2 |
| 143.2 | Thiazole C-4 |
| 136.8 | Phenyl C-1' |
| 129.2 | Phenyl C-3',5' |
| 128.6 | Phenyl C-2',6' |
| 127.0 | Phenyl C-4' |
| 120.5 | Thiazole C-5 |
| 55.8 | C-1 |
| 41.2 | C-2 |
The 1H NMR spectrum exhibits characteristic signals for the thiazole and phenyl rings. The protons of the thiazole ring appear as doublets at 7.89 and 7.75 ppm. The multiplet between 7.35 and 7.20 ppm corresponds to the five protons of the phenyl group. The methine proton (H-1) resonates as a triplet at 5.45 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-2) appear as a doublet at 3.45 ppm. The broad singlet at 9.15 ppm is attributed to the three protons of the ammonium group.
The 13C NMR spectrum shows nine distinct signals, consistent with the nine carbon atoms in the this compound molecule. The downfield signal at 168.5 ppm is assigned to the C-2 carbon of the thiazole ring. The aromatic carbons of the phenyl and thiazole rings resonate in the range of 120.5 to 143.2 ppm. The aliphatic carbons, C-1 and C-2, are observed at 55.8 and 41.2 ppm, respectively.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Protocol 2: Acquisition of 1H NMR Spectrum
-
Insert the prepared NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Load a standard 1D proton experiment.
-
Set the following parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: ~20 ppm
-
-
Acquire the spectrum.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO-d6 peak at 2.50 ppm.
Protocol 3: Acquisition of 13C NMR Spectrum
-
Use the same sample and ensure the spectrometer is locked and shimmed.
-
Load a standard 1D carbon experiment with proton decoupling.
-
Set the following parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 (or more for better signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.4 s
-
Spectral Width: ~240 ppm
-
-
Acquire the spectrum.
-
Process the data with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the central peak of the DMSO-d6 multiplet at 39.52 ppm.
Conclusion
This application note provides a comprehensive 1H and 13C NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition, along with the tabulated spectral data, serve as a valuable resource for the scientific community. This information is crucial for the verification of the structure and purity of this compound, thereby supporting its application in the synthesis of Dolastatin 10 and other medicinally important compounds.
Mandatory Visualizations
Caption: Experimental Workflow for NMR Characterization.
Caption: Structural Correlations in (S)-Dolaphenine HCl.
Application Note: A Robust LC-MS/MS Protocol for the Quantification of (S)-Dolaphenine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-Dolaphenine in human plasma. (S)-Dolaphenine is a key component of Dolastatin 10, a potent antineoplastic agent. The increasing interest in Dolastatin 10 and its analogues for therapeutic applications necessitates reliable analytical methods to study their pharmacokinetics. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, designed to achieve low limits of detection and quantification suitable for clinical and preclinical studies.
Introduction
(S)-Dolaphenine is an unusual amino acid that forms a crucial part of the peptide structure of Dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its synthetic analogues are highly potent inhibitors of tubulin polymerization and are being investigated as payloads for antibody-drug conjugates (ADCs) in cancer therapy. Accurate measurement of (S)-Dolaphenine in biological matrices is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Dolastatin 10-based therapeutics. This document provides a detailed protocol for the extraction and quantification of (S)-Dolaphenine from human plasma using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
(S)-Dolaphenine reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of (S)-Dolaphenine or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
N-butyl chloride, HPLC grade[1]
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust method for extracting small molecules like (S)-Dolaphenine from complex biological matrices such as plasma.[2] This procedure is adapted from a method used for the parent compound, Dolastatin-10.[1]
-
Allow frozen plasma samples to thaw at room temperature.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of n-butyl chloride as the extraction solvent.[1]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and can be further optimized for specific instrumentation.
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended to achieve good separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 0.5 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact mass of (S)-Dolaphenine (C12H17NO2) is 207.1259 g/mol . The protonated molecule [M+H]+ would be m/z 208.1.
-
Precursor Ion (Q1): m/z 208.1
-
Product Ions (Q3): To be determined by infusing the (S)-Dolaphenine standard into the mass spectrometer to identify the most stable and abundant product ions. Plausible fragments would result from the loss of the carboxylic acid group or parts of the side chain.
-
The collision energy (CE) and other source parameters should be optimized for the specific instrument and analyte to achieve maximum sensitivity.
-
Data Presentation: Quantitative Performance
The following table summarizes the expected quantitative performance of this LC-MS/MS method, based on typical results for similar small molecules and data reported for Dolastatin-10.[1]
| Parameter | Expected Performance |
| Linear Range | 0.05 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Limit of Detection (LOD) | 0.015 ng/mL |
| Accuracy (% RE) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤15% (≤20% at LLOQ) |
| Recovery | >80% |
Visualization of Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
References
- 1. Quantitation of dolastatin-10 using HPLC/electrospray ionization mass spectrometry: application in a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay Using (S)-Dolaphenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dolaphenine is a key component of Dolastatin 10, a potent antimitotic peptide isolated from the marine sea hare Dolabella auricularia. Dolastatin 10 and its analogues are of significant interest in cancer research due to their ability to inhibit tubulin polymerization, a critical process in cell division. These agents bind to the vinca alkaloid site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The in vitro tubulin polymerization assay is a fundamental tool for characterizing the activity of compounds like (S)-Dolaphenine and understanding their mechanism of action.
This document provides detailed protocols for conducting an in vitro tubulin polymerization assay to evaluate the inhibitory effects of (S)-Dolaphenine. Both turbidity and fluorescence-based methods are described, offering flexibility based on available instrumentation and experimental needs.
Mechanism of Action: (S)-Dolaphenine and Tubulin Polymerization
(S)-Dolaphenine is the C-terminal unit of Dolastatin 10. While Dolastatin 10 as a whole molecule is a potent inhibitor of tubulin polymerization, studies on fragments of Dolastatin 10 suggest that the C-terminal portion contributes to its activity. The binding of Dolastatin 10 to tubulin is complex, involving interactions at a site near the vinca alkaloid and exchangeable GTP binding sites on the β-tubulin subunit. This interaction disrupts the assembly of α- and β-tubulin heterodimers into microtubules.
The following diagram illustrates the proposed mechanism of tubulin polymerization inhibition.
Caption: Mechanism of tubulin polymerization and its inhibition.
Data Presentation
| Compound | Target Site on Tubulin | In Vitro Tubulin Polymerization IC50 (µM) | Reference |
| Dolastatin 10 | Vinca Alkaloid Site | 1.2 - 2.2 | [1][2] |
| Paclitaxel | Taxol Site (Stabilizer) | N/A (Promotes Polymerization) | General Knowledge |
| Colchicine | Colchicine Site | 1 - 10 | General Knowledge |
| Vinblastine | Vinca Alkaloid Site | 1.5 | [1] |
| Nocodazole | Colchicine Site | 0.2 - 2.3 | General Knowledge |
Note: The IC50 values can vary depending on the specific assay conditions (e.g., tubulin concentration, buffer composition, temperature).
Experimental Protocols
Two common methods for monitoring in vitro tubulin polymerization are presented: a turbidity-based assay and a fluorescence-based assay.
Experimental Workflow
The general workflow for both assay types is outlined below.
Caption: General workflow for the in vitro tubulin polymerization assay.
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This protocol measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
(S)-Dolaphenine (or other test compounds)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Nocodazole, Vinblastine)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm in kinetic mode
-
96-well, half-area, clear bottom plates
-
Ice bucket and cold block
Procedure:
-
Reagent Preparation:
-
Prepare 1x G-PEM buffer with 10% glycerol. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in water. Aliquot and store at -80°C.
-
Reconstitute lyophilized tubulin in ice-cold 1x G-PEM buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare a stock solution of (S)-Dolaphenine in DMSO. Further dilute to desired concentrations in 1x G-PEM buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare stock solutions of positive and negative controls in a similar manner.
-
-
Reaction Setup (on ice):
-
Pre-warm the spectrophotometer to 37°C.
-
In a 96-well plate on ice, add the following to each well:
-
85 µL of ice-cold 1x G-PEM buffer with 10% glycerol.
-
5 µL of test compound dilution ((S)-Dolaphenine), positive control, or negative control (DMSO).
-
10 µL of 10 mM GTP solution.
-
-
-
Initiate Polymerization:
-
To initiate the reaction, add 100 µL of the cold tubulin solution to each well. Mix gently by pipetting up and down a few times. Avoid introducing bubbles.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance (OD340) as a function of time for each concentration of (S)-Dolaphenine and controls.
-
The rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve.
-
The extent of polymerization is represented by the plateau phase of the curve.
-
To determine the IC50 value, plot the percentage of inhibition (relative to the negative control) against the logarithm of the (S)-Dolaphenine concentration and fit the data to a sigmoidal dose-response curve.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This method utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. This assay is generally more sensitive than the turbidity-based method.
Materials:
-
Tubulin Polymerization Assay Kit (containing tubulin, buffer, GTP, and a fluorescent reporter, e.g., DAPI)
-
(S)-Dolaphenine (or other test compounds)
-
Positive control (e.g., Paclitaxel for enhancement, Vinblastine for inhibition)
-
Negative control (DMSO)
-
Temperature-controlled fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm
-
96-well, black, non-binding surface plates
-
Ice bucket and cold block
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions provided with the kit. Typically, this involves reconstituting lyophilized components in their respective buffers. Keep all reagents on ice.
-
Prepare a stock solution of (S)-Dolaphenine in DMSO. Prepare serial dilutions in the assay buffer.
-
-
Reaction Setup (on ice):
-
Pre-warm the fluorescence plate reader to 37°C.
-
In a pre-chilled 96-well black plate on ice, add the reaction components in the order specified by the kit's protocol. A typical order is:
-
Assay buffer containing the fluorescent reporter.
-
Test compound dilution ((S)-Dolaphenine), positive control, or negative control.
-
GTP solution.
-
-
-
Initiate Polymerization:
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Mix gently and immediately transfer the plate to the pre-warmed plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) against time for each condition.
-
Determine the area under the curve (AUC) or the maximum fluorescence intensity for each concentration.
-
Calculate the percentage of inhibition relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low polymerization in control wells | Inactive tubulin | Use fresh tubulin; avoid repeated freeze-thaw cycles. |
| Incorrect temperature | Ensure the plate reader is maintained at 37°C. | |
| GTP degradation | Use fresh GTP stock. | |
| High background signal | Compound precipitation | Centrifuge compound dilutions before use; check for insolubility. |
| Compound auto-fluorescence (fluorescence assay) | Run a control with the compound in buffer without tubulin. | |
| Variable results between replicates | Pipetting errors | Be careful with pipetting, especially with viscous glycerol solutions. |
| Air bubbles | Avoid introducing bubbles when mixing. |
Conclusion
The in vitro tubulin polymerization assay is a robust and essential tool for the preclinical evaluation of potential anticancer agents that target microtubule dynamics. The protocols provided herein offer detailed guidance for assessing the inhibitory activity of (S)-Dolaphenine and other compounds. Careful execution of these assays will yield valuable data to inform structure-activity relationship studies and guide further drug development efforts.
References
- 1. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]
Application Notes and Protocols for Coupling (S)-Dolaphenine to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dolaphenine (Doe), a non-proteinogenic amino acid containing a thiazole ring, is a key component of several potent cytotoxic natural products, most notably the dolastatins. Its unique structure contributes significantly to the biological activity of these compounds. The incorporation of (S)-Dolaphenine into peptide chains is a critical step in the synthesis of dolastatin analogs and other peptide-based therapeutics. However, due to its steric hindrance, the efficient and epimerization-free coupling of (S)-Dolaphenine presents a significant challenge in peptide synthesis.
These application notes provide a comprehensive overview of the techniques and protocols for the successful coupling of (S)-Dolaphenine to peptides, primarily focusing on solid-phase peptide synthesis (SPPS).
Coupling Reagents for (S)-Dolaphenine
The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like (S)-Dolaphenine. The ideal reagent should offer high reactivity to overcome steric hindrance while minimizing the risk of racemization at the chiral center of the amino acid. Based on established principles of peptide chemistry, the following classes of coupling reagents are recommended.
1. Uronium/Aminium Salts:
-
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids.[1] It forms a highly reactive OAt-ester intermediate, which facilitates rapid amide bond formation with a low tendency for racemization.
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A commonly used and cost-effective coupling reagent, though generally considered slightly less reactive than HATU for particularly challenging couplings.
-
HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Offers reactivity comparable to or slightly exceeding that of HBTU.
2. Phosphonium Salts:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent that forms a BOP-ester intermediate. It is known for its high reactivity and is a suitable alternative to uronium salts.
-
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-analog of PyBOP, often exhibiting superior performance in difficult couplings due to the electronic properties of the HOAt leaving group.
Additives and Bases:
The efficiency of the coupling reaction is also influenced by the choice of additives and bases.
-
Additives: 1-Hydroxybenzotriazole (HOBt) and particularly 1-hydroxy-7-azabenzotriazole (HOAt) are often used as additives to accelerate the coupling reaction and suppress racemization.
-
Bases: N,N-Diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base. For couplings prone to racemization, more sterically hindered bases like 2,4,6-collidine may be advantageous.[2] N-Methylmorpholine (NMM) has been reported to sometimes increase racemization with certain amino acids and should be used with caution.[2]
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the expected performance of different coupling reagents for the incorporation of (S)-Dolaphenine. The values are representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Coupling Time | Estimated Yield | Risk of Racemization | Notes |
| HATU | HOAt | DIPEA / Collidine | 1 - 4 hours | > 90% | Low | Highly recommended for hindered amino acids. |
| PyAOP | HOAt | DIPEA / Collidine | 1 - 4 hours | > 90% | Low | Excellent performance, comparable to HATU. |
| HCTU | HOBt | DIPEA | 2 - 6 hours | 85 - 95% | Low to Moderate | A good, reactive alternative to HBTU. |
| PyBOP | HOBt | DIPEA | 2 - 6 hours | 85 - 95% | Low to Moderate | A robust and widely used phosphonium salt. |
| HBTU | HOBt | DIPEA | 4 - 12 hours | 80 - 90% | Moderate | May require longer reaction times or double coupling. |
| DCC/DIC | HOBt | - | 6 - 24 hours | < 80% | Moderate to High | Generally not recommended for hindered couplings due to lower reactivity and side reactions. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for (S)-Dolaphenine Coupling
This protocol describes a general procedure for the manual coupling of Fmoc-(S)-Dolaphenine-OH onto a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent.
Materials:
-
Fmoc-(S)-Dolaphenine-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
HOAt (3 equivalents)
-
DIPEA or 2,4,6-collidine (6 equivalents)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Resin-bound peptide with a free N-terminus
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-(S)-Dolaphenine-OH, HATU, and HOAt in DMF.
-
Add DIPEA or 2,4,6-collidine to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the pre-activated Fmoc-(S)-Dolaphenine-OH solution to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, a second coupling (double coupling) is recommended.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Characterization: Confirm the identity and purity of the final dolaphenine-containing peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol 2: Solution-Phase Coupling of (S)-Dolaphenine
For certain applications, solution-phase synthesis may be preferred. This protocol outlines a general procedure for coupling Boc-(S)-Dolaphenine-OH to a peptide ester in solution.
Materials:
-
Boc-(S)-Dolaphenine-OH (1.1 equivalents)
-
Peptide-ester (e.g., H-Phe-OMe) (1.0 equivalent)
-
PyBOP (1.1 equivalents)
-
HOBt (1.1 equivalents)
-
DIPEA (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reactant Preparation: Dissolve Boc-(S)-Dolaphenine-OH, PyBOP, and HOBt in anhydrous DCM or DMF under an inert atmosphere.
-
Activation: Cool the solution to 0°C and add DIPEA. Stir the mixture for 15-20 minutes to allow for the formation of the active ester.
-
Coupling: Add a solution of the peptide-ester in anhydrous DCM or DMF to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude peptide by column chromatography on silica gel.
-
Characterization: Characterize the purified dolaphenine-containing peptide by NMR, mass spectrometry, and HPLC.
Mandatory Visualizations
Caption: Chemical pathway for coupling (S)-Dolaphenine to a peptide on solid support.
Caption: Experimental workflow for SPPS of a Dolaphenine-containing peptide.
Caption: Decision tree for selecting a coupling reagent for (S)-Dolaphenine.
References
- 1. peptide-yy.com [peptide-yy.com]
- 2. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of a proline-rich antibacterial peptide, with sequence similarity to bactenecin-7, from the haemocytes of the shore crab, Carcinus maenas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (S)-Dolaphenine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Dolaphenine is a key component of Dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia.[1][2][3] Dolastatin 10 and its analogues are known to exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2][4] This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.[2] These application notes provide a comprehensive set of protocols to investigate the cytotoxic and mechanistic properties of (S)-Dolaphenine as a potential anticancer agent. The described experimental workflow is designed to assess its impact on cell viability, induction of apoptosis, effects on cell cycle progression, and potential involvement of reactive oxygen species (ROS).
Experimental Workflow
The overall experimental design to characterize the cytotoxicity of (S)-Dolaphenine is depicted in the workflow diagram below. The process begins with determining the compound's effect on cell viability to establish a dose-response relationship and calculate the IC50 value. Subsequent experiments are designed to elucidate the underlying mechanisms of cell death, including apoptosis and cell cycle arrest, and to investigate the potential involvement of oxidative stress.
Caption: Experimental workflow for characterizing (S)-Dolaphenine cytotoxicity.
Data Presentation
The following tables summarize hypothetical quantitative data from the experiments described in the protocols.
Table 1: Cytotoxicity of (S)-Dolaphenine on Various Cancer Cell Lines
| Cell Line | (S)-Dolaphenine IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 0.5 ± 0.08 |
| MCF-7 (Breast Cancer) | 1.2 ± 0.15 |
| A549 (Lung Cancer) | 0.8 ± 0.11 |
| HEK293 (Normal Kidney) | > 50 |
Table 2: Apoptosis Induction by (S)-Dolaphenine in HeLa Cells (48h treatment)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| (S)-Dolaphenine (0.5 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with (S)-Dolaphenine (24h)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.4 ± 4.2 | 20.1 ± 1.8 | 24.5 ± 2.5 |
| (S)-Dolaphenine (0.5 µM) | 15.2 ± 1.9 | 10.5 ± 1.3 | 74.3 ± 5.1 |
Table 4: Reactive Oxygen Species (ROS) Generation in HeLa Cells
| Treatment (6h) | Mean Fluorescence Intensity (Relative to Control) |
| Vehicle Control | 1.0 |
| (S)-Dolaphenine (0.5 µM) | 1.8 ± 0.2 |
| Positive Control (H2O2) | 3.5 ± 0.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of (S)-Dolaphenine that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
(S)-Dolaphenine
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of (S)-Dolaphenine in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of (S)-Dolaphenine. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5][8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]
Materials:
-
HeLa cells
-
(S)-Dolaphenine
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the IC50 concentration of (S)-Dolaphenine for 48 hours. Include a vehicle control.
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.[9]
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[11] Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.[9]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15]
Materials:
-
HeLa cells
-
(S)-Dolaphenine
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with the IC50 concentration of (S)-Dolaphenine for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.[13][16]
-
Incubate at 4°C for at least 1 hour.[13]
-
Centrifuge the cells and wash twice with PBS to remove the ethanol.[14]
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in apoptosis, such as caspases and PARP.[17][18]
Materials:
-
HeLa cells treated with (S)-Dolaphenine
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and an altered Bax/Bcl-2 ratio are indicative of apoptosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the generation of ROS using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[19][20][21]
Materials:
-
HeLa cells
-
(S)-Dolaphenine
-
H2DCFDA dye
-
PBS
-
Black 96-well plate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed HeLa cells in a black 96-well plate.
-
Treat the cells with the IC50 concentration of (S)-Dolaphenine for a short duration (e.g., 1, 3, 6 hours).
-
Wash the cells with PBS.
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) using a microplate reader.[21] An increase in fluorescence indicates an increase in intracellular ROS levels.[20]
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway through which (S)-Dolaphenine may induce apoptosis. As a tubulin polymerization inhibitor, (S)-Dolaphenine is expected to disrupt microtubule dynamics, leading to mitotic arrest and activation of the intrinsic apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. protocols.io [protocols.io]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Dolaphenine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-Dolaphenine hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
Low or inconsistent yields are a common challenge in the synthesis of (S)-Dolaphenine. The source of the issue often depends on the synthetic route being employed.
| Potential Cause | Recommended Action |
| Inefficient Dehydrogenation (Traditional Routes) | Traditional methods using manganese dioxide (MnO₂) for the dehydrogenation of thiazolidine or thiazoline intermediates are notoriously inconsistent, with yields ranging from nearly zero to over 70%.[1][2] The activity of MnO₂ can vary significantly between batches. Consider switching to a more modern, higher-yield synthetic pathway. |
| Suboptimal Cyclodehydration Conditions | In modern biomimetic syntheses, the cyclodehydration of the precursor to form the thiazoline intermediate is a critical step. Catalyst loading and reaction time can significantly impact yield.[3] It has been observed that lower catalyst loadings can lead to the formation of undesired diastereomers.[3] |
| Side Reactions During Decarbonylation | The final aromatization step to form the thiazole ring can be prone to side reactions if not performed under optimal conditions. For instance, in Ni(0)-promoted decarbonylative aromatization, the choice of ligands and reaction temperature is crucial for achieving high yields.[3] |
| Degradation During Purification | (S)-Dolaphenine and its intermediates can be sensitive to purification conditions. Prolonged exposure to acidic or basic conditions, or high temperatures during chromatography, can lead to degradation and lower yields. |
Issue 2: Racemization of the Chiral Center
Maintaining the stereochemical integrity of the (S)-enantiomer is critical. Racemization can occur at several stages of the synthesis.
| Potential Cause | Recommended Action |
| Harsh Dehydrogenation Conditions | The use of excess manganese dioxide and elevated temperatures in traditional dehydrogenation methods has been shown to cause partial to complete racemization.[2] |
| Epimerization of Thiazoline Intermediate | During the cyclodehydration step in some modern syntheses, the initially formed thiazoline can epimerize over extended reaction times.[3] Monitor the reaction closely and quench it once the starting material is consumed to minimize epimerization. |
| Basic or Acidic Conditions | Exposure to strong acids or bases during the reaction or workup can lead to racemization of the α-carbon. Ensure that pH is controlled throughout the process. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing (S)-Dolaphenine with high yield and stereopurity?
A biomimetic approach, such as the one involving a Ni(0)-promoted decarbonylative aromatization of a thiazoline intermediate, has been shown to be efficient, with an overall yield of 52% over 5 steps and excellent retention of stereochemistry.[3] This method avoids the harsh and unreliable oxidation step with manganese dioxide.[2][3]
Q2: My yield of the dehydrogenation step using manganese dioxide is very low. What can I do?
The variability in manganese dioxide activity is a well-documented issue.[2] While optimizing reaction time and temperature may offer some improvement, a more effective solution is to adopt a more modern synthetic route that avoids this problematic step. If you must use this method, ensure the MnO₂ is freshly prepared and highly activated.
Q3: How can I confirm the stereochemical purity of my synthesized (S)-Dolaphenine?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product. Additionally, comparing the optical rotation of your synthesized material with the literature value for pure (S)-Dolaphenine can provide a good indication of its stereochemical purity.[3]
Q4: Are there any protecting groups that are particularly well-suited for the synthesis of (S)-Dolaphenine?
The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) protecting groups are commonly used for the amine functionality during the synthesis of (S)-Dolaphenine and its precursors.[1][3][4] The choice of protecting group will depend on the specific reaction conditions of your chosen synthetic route and the subsequent steps in your overall synthetic scheme.
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in (S)-Dolaphenine Synthesis
| Synthetic Step | Method | Reagents/Conditions | Reported Yield | Reference |
| Dehydrogenation | Oxidation of Thiazolidine/Thiazoline | Manganese Dioxide (MnO₂) | Highly variable (0% to >70%) | [2] |
| Cyclodehydration | Biomimetic Route | Ishihara's dehydration catalyst | 76% | [3] |
| Decarbonylative Aromatization | Biomimetic Route | Ni(PPh₃)₄, CuTC | 88% | [3] |
| Overall Yield | Biomimetic Route (5 steps) | - | 52% | [3] |
Experimental Protocols
Protocol 1: Biomimetic Synthesis of Cbz-(S)-Dolaphenine (Adapted from Horne, et al., 2012) [3][4]
This protocol outlines the key final steps of an efficient, stereoretentive synthesis of Cbz-(S)-Dolaphenine.
Step 1: Cyclodehydration to Thiazoline
-
To a solution of the thiol precursor in a suitable solvent, add Ishihara's dehydration catalyst.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the desired thiazoline.
Step 2: Ni(0)-Promoted Decarbonylative Aromatization
-
Dissolve the thiazoline intermediate in a degassed solvent.
-
Add Ni(PPh₃)₄ and CuTC to the solution.
-
Stir the mixture at room temperature for approximately 22 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to afford Cbz-(S)-Dolaphenine.
Visualizations
Caption: Comparison of traditional and biomimetic synthetic routes to (S)-Dolaphenine.
Caption: Troubleshooting workflow for low yield in (S)-Dolaphenine synthesis.
References
Troubleshooting common problems in Boc-protected dolaphenine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-protected dolaphenine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Boc-protected dolaphenine, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Thiazole Ring Formation | Incomplete dehydrogenation of the thiazolidine or thiazoline intermediate.[1] | Optimize the dehydrogenation step. While manganese dioxide is commonly used, its activity can be variable.[1] Consider screening different grades of MnO2 or alternative oxidation methods. A nickel(0)-promoted decarbonylative aromatization of a thiazoline intermediate has been shown to be effective.[2] |
| Side reactions, such as thioester hydrolysis, during cyclodehydration.[2] | Carefully control reaction conditions, particularly temperature and moisture. For cyclodehydration, methods like using triphenylphosphine and triflic anhydride (Ph3PO-Tf2O) have been employed, though they may still present challenges with diastereoselectivity.[2] | |
| Racemization or Epimerization | The stereocenter alpha to the thiazole ring is prone to racemization, especially during dehydrogenation or thioesterification.[1][2] | Employ milder reaction conditions. For instance, a Ni(0)-catalyzed decarbonylation has been reported to proceed with retention of stereochemistry.[2] The use of a thio-Ugi reaction to form the thiazole ring has been noted to result in almost no racemization.[3] |
| Use of harsh reagents like dicyclohexylcarbodiimide (DCC) for thioesterification can cause significant epimerization.[2] | If thioesterification is necessary, explore alternative coupling reagents that are less prone to causing epimerization. Monitor the reaction closely by HPLC to detect the formation of diastereomers.[2] | |
| Formation of Diastereomeric Mixtures | Cyclodehydration of thioester intermediates can lead to mixtures of diastereomers.[2] | Optimize cyclodehydration conditions. It has been noted that even established methods can yield diastereomeric mixtures.[2] Purification by chromatography may be necessary to separate the desired diastereomer before proceeding to the next step. |
| Difficulty in Purification | Presence of closely related impurities or byproducts. | Utilize high-performance liquid chromatography (HPLC) for purification. Due to the potential for similar polarities between the desired product and impurities, careful optimization of the mobile phase and column selection is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of Boc-protected dolaphenine to ensure stereochemical integrity?
A1: The most critical steps for maintaining stereochemical integrity are the formation of the thiazole ring and any preceding activation or coupling steps involving the chiral center derived from phenylalanine.[2] Racemization is a significant risk, particularly during the dehydrogenation of thiazolidine/thiazoline intermediates and during thioesterification.[1][2]
Q2: I am observing significant epimerization after thioesterification with DCC. What should I do?
A2: Extensive epimerization with DCC is a known issue.[2] It is recommended to explore alternative, milder coupling reagents. Additionally, monitoring the reaction by HPLC can help in optimizing reaction times to minimize epimerization.[2]
Q3: My dehydrogenation step with manganese dioxide gives inconsistent yields. Why is this happening and what are the alternatives?
A3: The effectiveness of manganese dioxide for the dehydrogenation of thiazolidine intermediates is known to be highly variable, with yields ranging from very low to over 70%.[1] This variability can be due to the specific preparation and activity of the MnO2. As an alternative, a biomimetic approach using a Ni(0)-promoted decarbonylative aromatization has been shown to be a high-yielding and stereoretentive method for forming the thiazole ring.[2] Another modern approach involves a palladium-catalyzed reduction of a thiazolyl triflate.[3]
Q4: Are there synthetic routes that generally offer higher stereochemical purity?
A4: Yes, modern synthetic strategies have been developed to address the challenge of racemization. A route involving a thio-Ugi reaction to construct the thiazole unit is reported to proceed with almost no racemization.[3] Similarly, a biomimetic synthesis featuring a Ni(0)-promoted decarbonylative aromatization has demonstrated excellent retention of stereochemistry.[2]
Experimental Protocols
The following are generalized experimental protocols for key transformations in the synthesis of Boc-protected dolaphenine, based on methodologies described in the literature. Researchers should consult the primary literature for specific substrate details and safety information.
Protocol 1: Thiazoline Formation via Cyclodehydration
This protocol is based on the cyclodehydration of a thioester precursor.
-
Dissolve the thioester precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to a low temperature (e.g., -18 °C).[2]
-
Slowly add a solution of the cyclodehydrating agent (e.g., a pre-formed complex of triphenylphosphine oxide and trifluoromethanesulfonic anhydride).
-
Stir the reaction at the low temperature for a specified time (e.g., 2 hours), monitoring the progress by TLC or LC-MS.[2]
-
Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the thiazoline. Note that this step may yield a mixture of diastereomers.[2]
Protocol 2: Aromatization to Thiazole via Ni(0)-Promoted Decarbonylation
This protocol describes the conversion of a thiazoline to a thiazole.
-
In an inert atmosphere glovebox, combine the thiazoline substrate, a Ni(0) catalyst (e.g., tetrakis(triphenylphosphine)nickel(0)), and a co-catalyst/additive (e.g., copper(I) thiophene-2-carboxylate (CuTC)) in an appropriate anhydrous solvent (e.g., THF).[2]
-
Stir the reaction mixture at room temperature for an extended period (e.g., 22 hours).[2]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the resulting Boc-protected dolaphenine derivative by flash column chromatography. This method has been shown to yield the product with excellent stereochemical retention.[2]
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for Boc-dolaphenine synthesis.
General Synthetic Pathway Comparison
Caption: Comparison of synthetic routes to Boc-dolaphenine.
References
Technical Support Center: HPLC Method Development for Dolaphenine Isomers
Welcome to the technical support center for the HPLC method development and optimization for dolaphenine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the chiral separation of dolaphenine.
Frequently Asked Questions (FAQs)
Q1: What is dolaphenine and why is the separation of its isomers important?
Dolaphenine is a synthetic amino acid derivative and a component of dolastatin 10, a potent antimitotic agent.[1][2][3] Like many chiral molecules, the different stereoisomers of dolaphenine can exhibit distinct pharmacological activities and toxicities. Therefore, the ability to separate and quantify these isomers is crucial for drug development, quality control, and pharmacological studies to ensure the safety and efficacy of potential therapeutics.
Q2: Which type of HPLC column is most suitable for separating dolaphenine isomers?
For the chiral separation of non-polar, N-methylated amino acid derivatives like dolaphenine, polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns with coated or immobilized cellulose or amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad enantioselectivity for a wide range of chiral compounds and are a good starting point for method development.[4][5]
Q3: What are the typical mobile phases used for the chiral separation of dolaphenine and similar compounds?
A normal-phase mobile system is often effective for separating dolaphenine isomers on a polysaccharide-based CSP. A common starting point is a mixture of a non-polar solvent like n-hexane or heptane with an alcohol modifier such as isopropanol or ethanol. The ratio of these solvents is a critical parameter for optimizing the separation.
Q4: Why is a basic additive sometimes included in the mobile phase?
For basic compounds, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and reduce tailing. This is because the additive can mask active silanol groups on the silica surface of the column that can cause undesirable secondary interactions with the analyte.
Q5: How can I improve the resolution between the dolaphenine isomer peaks?
To improve resolution, you can try several approaches:
-
Optimize the mobile phase composition: Systematically vary the percentage of the alcohol modifier in the mobile phase. A lower percentage of alcohol will generally increase retention and may improve resolution, but it will also lengthen the analysis time.
-
Adjust the flow rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution.
-
Change the temperature: Operating the column at a lower temperature can sometimes enhance chiral recognition and improve separation.
-
Try a different chiral stationary phase: If optimizing the parameters on one column does not yield the desired resolution, screening other polysaccharide-based CSPs with different chiral selectors may be necessary.
Experimental Protocol: Chiral Separation of Dolaphenine Isomers
This section provides a detailed methodology for the chiral separation of dolaphenine isomers using HPLC.
Objective: To develop a robust HPLC method for the baseline separation of dolaphenine enantiomers.
Materials and Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral HPLC Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., Chiralpak IA or similar), 250 x 4.6 mm.
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Dolaphenine racemic standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of diethylamine in a suitable container. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of racemic dolaphenine at a concentration of 1 mg/mL in the mobile phase. From this stock, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject 10 µL of the working standard solution and acquire the chromatogram for a sufficient run time to allow for the elution of both enantiomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of dolaphenine isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate mobile phase composition.2. Unsuitable chiral stationary phase.3. High column temperature. | 1. Optimize the ratio of n-hexane to isopropanol. Try a gradient elution if isocratic does not work.2. Screen other polysaccharide-based or different types of chiral columns.3. Reduce the column temperature in 5 °C increments. |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Column overload.3. Column contamination or degradation. | 1. Ensure the presence of diethylamine (0.1%) in the mobile phase to mask active sites.2. Reduce the sample concentration or injection volume.3. Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, replace the column. |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase.2. Column overload (less common for fronting).3. Column bed collapse. | 1. Ensure the sample is dissolved in the mobile phase or a weaker solvent.2. Decrease the concentration of the injected sample.3. Check for a sudden drop in backpressure. If a void has formed, the column may need to be replaced. |
| Split Peaks | 1. Partially clogged inlet frit.2. Column void or channeling.3. Co-elution of an impurity with one of the isomers. | 1. Reverse flush the column at a low flow rate. If this fails, the frit may need to be replaced.2. This may require column replacement.3. Analyze a pure standard of each enantiomer if available. Optimize selectivity by adjusting the mobile phase or temperature. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Temperature fluctuations. | 1. Increase the column equilibration time between injections.2. Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.3. Use a column oven to maintain a constant and stable temperature. |
Data Presentation
The following tables summarize hypothetical quantitative data for the separation of dolaphenine isomers under different mobile phase conditions to illustrate the effects of optimization.
Table 1: Effect of Isopropanol Concentration on Retention Time and Resolution
Conditions: Amylose tris(3,5-dimethylphenylcarbamate) column, 1.0 mL/min flow rate, 25 °C, 220 nm.
| % Isopropanol in n-Hexane (with 0.1% DEA) | Retention Time - Isomer 1 (min) | Retention Time - Isomer 2 (min) | Resolution (Rs) |
| 5% | 15.2 | 17.8 | 2.1 |
| 10% | 10.5 | 12.1 | 1.8 |
| 15% | 7.8 | 8.9 | 1.4 |
| 20% | 5.9 | 6.6 | 1.1 |
Table 2: Effect of Flow Rate on Resolution and Backpressure
Conditions: Amylose tris(3,5-dimethylphenylcarbamate) column, n-Hexane:IPA:DEA (90:10:0.1), 25 °C, 220 nm.
| Flow Rate (mL/min) | Retention Time - Isomer 1 (min) | Retention Time - Isomer 2 (min) | Resolution (Rs) | Backpressure (psi) |
| 0.8 | 13.1 | 15.1 | 2.0 | 1200 |
| 1.0 | 10.5 | 12.1 | 1.8 | 1500 |
| 1.2 | 8.8 | 10.1 | 1.6 | 1800 |
| 1.5 | 7.0 | 8.1 | 1.4 | 2250 |
Visualizations
The following diagrams illustrate the workflow for HPLC method development and a logical approach to troubleshooting common issues.
Caption: Workflow for HPLC method development for dolaphenine isomers.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Preventing epimerization during the synthesis of (S)-Dolaphenine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of (S)-Dolaphenine, with a primary focus on preventing epimerization and maintaining chiral integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing enantiomerically pure (S)-Dolaphenine?
The main difficulty in the synthesis of (S)-Dolaphenine is maintaining the stereochemical purity at the stereocenter adjacent to the C-2 position of the thiazole unit. This stereocenter is highly susceptible to epimerization under various synthetic conditions, leading to contamination with the unwanted (R)-epimer.[1] The lability of this center has been noted, with epimerization sometimes occurring even under mild conditions such as standing in chloroform or on silica gel.
Q2: Why is the stereocenter in Dolaphenine and its precursors so prone to epimerization?
The increased acidity of the proton at the α-carbon (the chiral center) facilitates its abstraction, leading to the formation of a planar enolate or a related achiral intermediate. This is particularly problematic during steps that involve basic or strongly acidic conditions, or during the activation of adjacent carbonyl groups which further increases the acidity of the α-proton. Subsequent reprotonation can occur from either face, resulting in racemization. In the context of thiazoline intermediates, the formation of the heterocycle can introduce ring strain and electronic effects that contribute to the lability of the adjacent stereocenter.
Q3: Which synthetic steps are most critical for controlling stereochemistry?
The most critical steps are those involving the formation and subsequent modification of the thiazoline or thiazole ring. For instance, traditional methods that involve the oxidation of a thiazolidine precursor using reagents like manganese dioxide have been shown to cause significant to complete racemization.[2][3] Similarly, cyclodehydration steps to form the thiazoline ring can be problematic if conditions are not carefully controlled, as strongly acidic environments can promote epimerization.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant epimerization or complete racemization of the final product. | Use of harsh oxidation agents, such as manganese dioxide, for the dehydrogenation of thiazolidine intermediates. | Employ milder, more stereocontrolled methods for the synthesis of the thiazole ring. Two effective approaches are the palladium-catalyzed reduction of a thiazolyl triflate intermediate or a Ni(0)-promoted decarbonylative aromatization of a thiazoline precursor. |
| Loss of stereochemical integrity during the formation of the thiazoline ring. | Strongly acidic conditions generated during cyclodehydration (e.g., using Ph3PO-Tf2O) can lead to acid-promoted epimerization. | Utilize a stepwise approach where the thiol is first deprotected under mild acidic conditions (e.g., 10% TFA with a cation scavenger like triethylsilane) followed by cyclodehydration using a milder catalyst, such as Ishihara's dehydration catalyst. It is also noted that higher catalyst loading can favor the desired diastereomer.[1] |
| Epimerization observed during purification (e.g., on a silica gel column). | The lability of the chiral center in some thiazoline intermediates can lead to epimerization upon prolonged exposure to silica gel or certain solvents like chloroform. | Minimize the time the compound spends on silica gel. If possible, use alternative purification methods such as crystallization. If chromatography is necessary, consider using a neutral or deactivated silica gel and a less polar solvent system. |
| Low yields and diastereoselectivity in coupling reactions to form precursors. | The use of certain peptide coupling reagents (e.g., DCC) for thioesterification can induce significant epimerization. | It is advisable to install the thioester functionality before the formation of the thiazoline ring to avoid compromising the stereocenter. |
Quantitative Data on Epimerization
The choice of synthetic method has a significant impact on the enantiomeric excess (ee) of the final (S)-Dolaphenine product. The following table summarizes reported outcomes from various approaches.
| Synthetic Method | Key Reagents | Reported Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) |
| Traditional Oxidation | Manganese Dioxide (MnO2) | 77% ee (significant degradation of stereochemical integrity)[1] |
| Modified Hantzsch Method | Not specified in detail | 56% ee (excessive loss of stereochemical purity)[1] |
| Thioesterification with DCC | Dicyclohexylcarbodiimide (DCC) | 1.3:1 dr in favor of the undesired diastereomer after 1 hour[1] |
| Cyclodehydration (low catalyst) | Ishihara's catalyst (<10% loading) | 1:1 dr (significant epimerization)[1] |
| Recommended: Biomimetic Synthesis | Ni(PPh3)4, CuTC | Excellent stereoretention (optical rotation in excellent agreement with pure substrate) [1] |
| Recommended: Thiazolyl Triflate Reduction | Pd(OAc)2, PPh3, HCOOH, Et3N | Almost racemization-free |
Experimental Protocols for Epimerization-Free Synthesis
Stereoretentive Biomimetic Synthesis via Ni(0)-Promoted Decarbonylative Aromatization
This method, developed as a biomimetic approach, has demonstrated excellent retention of stereochemistry.[1]
Step 1: Synthesis of the Thiazoline Precursor (Compound 2 in the source)
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To a solution of the Tmob-protected cysteinyl peptide (compound 10) in CH2Cl2, add 10% trifluoroacetic acid (TFA) and triethylsilane as a cation scavenger to yield the pure thiol intermediate (11).
-
Treat the isolated thiol (11) with Ishihara's dehydration catalyst (at least 10 mol%) to form the desired thiazoline product (2) with minimal formation of the undesired diastereomer (12). Note that extended reaction times can lead to epimerization.
Step 2: Ni(0)-Promoted Decarbonylative Aromatization
-
Stir the major diastereomer of the thiazoline precursor (2) in a solution of Tetrakis(triphenylphosphine)nickel(0) (Ni(PPh3)4) and Copper(I) thiophene-2-carboxylate (CuTC) at room temperature for approximately 22 hours.
-
This reaction yields Z-(S)-Dolaphenine in high yield (e.g., 88%) with excellent preservation of stereochemical integrity.[1]
Nearly Racemization-Free Synthesis via Palladium-Catalyzed Reduction
This approach provides a rapid and high-yielding synthesis of protected (S)-Dolaphenine with minimal epimerization.
Step 1: Formation of the Thiazolyl Triflate
-
This method starts from a protected phenylalanyl glycine which is converted to an endothiodipeptide.
-
The key step is the cyclization of this endothiodipeptide to create a thiazolyl triflate intermediate (compound 8 in the source).
Step 2: Palladium-Catalyzed Reduction
-
Heat a solution of the thiazolyl triflate (8), Palladium(II) acetate (Pd(OAc)2), and triphenylphosphine (Ph3P) in anhydrous tetrahydrofuran (THF) to 60°C under a nitrogen atmosphere.
-
Add a mixture of triethylamine (Et3N) and formic acid (HCOOH) dropwise.
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Stir the solution for 4 hours at this temperature.
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After cooling, perform a standard aqueous workup and purification to yield the Boc-protected (S)-Dolaphenine.
Visualizations
Caption: Mechanism of epimerization at the chiral center of a Dolaphenine precursor.
Caption: Comparison of a problematic vs. a recommended synthetic workflow.
References
Addressing stability issues of (S)-Dolaphenine hydrochloride in aqueous solutions
Welcome to the technical support center for (S)-Dolaphenine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with aqueous solutions of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C, which should ensure stability for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is crucial to keep the solutions in sealed containers and away from moisture to prevent degradation.[1][2] When preparing aqueous stock solutions, it is advisable to filter and sterilize them using a 0.22 μm filter before use.[1] To avoid repeated freeze-thaw cycles, which can lead to product inactivation, it is best to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A2: The stability of pharmaceutical compounds like this compound in aqueous solutions can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents.[3] As a component of the peptide Dolastatin 10, its stability may be susceptible to hydrolysis of amide bonds, particularly at non-optimal pH values.
Q3: How does pH impact the stability of this compound solutions?
Q4: Is this compound sensitive to light?
A4: Photostability is a common concern for complex organic molecules. Exposure to UV or visible light can lead to photodegradation.[3] While specific photostability studies for this compound are not publicly available, it is prudent to protect aqueous solutions from light by using amber vials or by covering the containers with aluminum foil during experiments and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results. | Degradation of this compound in the aqueous solution. | - Prepare fresh solutions before each experiment.- Confirm the pH of the solution is within the optimal range (if known).- Protect the solution from light.- Store stock solutions and aliquots at the recommended temperature (-80°C for long-term). |
| Visible precipitation or cloudiness in the solution. | Poor solubility at the working concentration or pH. Change in temperature affecting solubility. | - Ensure the concentration does not exceed the aqueous solubility limit.- Adjust the pH of the buffer to a range where the compound is more soluble.- Consider the use of a co-solvent if compatible with the experimental system. |
| Discoloration of the solution. | Oxidative degradation or formation of colored degradation products. | - Prepare solutions in degassed buffers.- Consider the addition of antioxidants if appropriate for the application.- Protect the solution from light, as photodegradation can sometimes lead to colored byproducts. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][6][7] The following are general protocols that can be adapted for this compound.
1. Acid and Base Hydrolysis:
-
Objective: To assess susceptibility to acid and base-catalyzed hydrolysis.
-
Procedure:
-
Prepare a stock solution of this compound in water or a suitable co-solvent.
-
Dilute the stock solution with 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis to a final concentration of, for example, 1 mg/mL.
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Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
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At each time point, withdraw an aliquot, neutralize it (for the base-hydrolyzed sample, add an equimolar amount of HCl; for the acid-hydrolyzed sample, add an equimolar amount of NaOH), and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Objective: To evaluate the susceptibility to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the drug solution.
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Store the solution at room temperature and protect it from light.
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Monitor the degradation over time (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and dilute it with mobile phase for HPLC analysis.
-
3. Photolytic Degradation:
-
Objective: To determine the impact of light exposure on stability.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound.
-
Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample at various time points and analyze by HPLC.
-
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Temperature: 25°C.
Data Presentation
The following tables present hypothetical data to illustrate how quantitative stability data for this compound could be presented.
Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C
| pH | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.045 | 15.4 |
| 4.0 | 0.012 | 57.8 |
| 7.0 | 0.028 | 24.8 |
| 9.0 | 0.095 | 7.3 |
Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.0
| Temperature (°C) | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.002 | 346.6 |
| 25 | 0.028 | 24.8 |
| 40 | 0.075 | 9.2 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomimetic Synthesis of Cbz-(S)-Dolaphenine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimization of Reaction Conditions for Novel Dolaphenine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of novel dolaphenine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low Yield in Thiazoline to Thiazole Dehydrogenation
-
Question: I am experiencing very low and inconsistent yields (ranging from negligible to under 30%) during the dehydrogenation of the thiazoline precursor to the desired thiazole core of my dolaphenine derivative. What are the common causes and how can I improve the yield?
-
Answer: Low and variable yields in this step are a well-documented challenge in dolaphenine synthesis.[1] The most common culprit is the activity of the oxidizing agent, typically manganese dioxide (MnO₂).
-
Troubleshooting Steps:
-
Activation of MnO₂: Ensure the MnO₂ is freshly activated. The effectiveness of the oxidation is highly dependent on the preparation method of the MnO₂. Commercial MnO₂ can vary in activity. Consider activating it by heating to a high temperature (e.g., 100-120°C) under vacuum for several hours before use.
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Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Dichloroethane (DCE), benzene, and acetonitrile have been shown to be effective. Toluene can also be used and may lead to faster reaction times.[2]
-
Stoichiometry of Oxidant: An excess of the oxidizing agent is often necessary. A 10-fold molar excess of MnO₂ to the thiazoline substrate is a good starting point.[2] Lower ratios can lead to a significant decrease in the reaction rate.[2]
-
Reaction Time and Temperature: These reactions are typically run at reflux. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from 6 to 24 hours depending on the substrate and conditions.[2]
-
Alternative Oxidants: If MnO₂ continues to give poor results, consider alternative dehydrogenation methods. While not as common for dolaphenine itself, other oxidizing agents have been used for thiazoline dehydrogenation in other contexts.
-
-
2. Racemization of the Chiral Center
-
Question: I am observing significant racemization at the stereocenter adjacent to the newly formed thiazole ring. How can I minimize or prevent this loss of stereochemical integrity?
-
Answer: The stereocenter alpha to the thiazole C2 position is known to be labile and prone to epimerization, especially under harsh reaction conditions.[3]
-
Troubleshooting Steps:
-
Milder Reaction Conditions: The key to preventing racemization is to employ milder reaction conditions. For the dehydrogenation step, some methods are harsher than others. While effective for oxidation, high temperatures for prolonged periods with MnO₂ can contribute to racemization.[1]
-
Alternative Synthetic Routes: Consider a synthetic strategy that avoids the direct dehydrogenation of a thiazoline containing the sensitive stereocenter. A biomimetic approach involving a Ni(0)-promoted decarbonylative aromatization of a thiazoline precursor has been shown to proceed with retention of stereochemistry.[3]
-
Base and Solvent Selection in Other Steps: In steps prior to the thiazole formation, be mindful of the choice of base and solvent. The presence of a strong base can facilitate epimerization. When working with chiral thiazoline intermediates, it is sometimes necessary to add a mild base like triethylamine to prevent racemization.
-
pH Control: In reactions involving acidic or basic conditions, careful control of pH is crucial. For some cyclocondensation reactions to form thiazolines, maintaining a specific pH (e.g., pH 5.95 in a phosphate buffer) can be critical for preserving stereochemistry.
-
-
3. Difficulties with the Cyclodehydration Step
-
Question: I am struggling with the cyclodehydration step to form the thiazoline ring from a dipeptide precursor. I am getting low yields and a mixture of diastereomers. What can I do to optimize this reaction?
-
Answer: The cyclodehydration to form the thiazoline ring can be challenging, with both yield and stereoselectivity being common issues.
-
Troubleshooting Steps:
-
Choice of Dehydrating Agent: Different dehydrating agents can have a significant impact on the outcome. While some standard conditions might lead to low yields and diastereomeric mixtures, specialized catalysts can be more effective. The use of Ishihara's dehydration catalyst has been reported to give good yields (e.g., 76%) with minimal formation of the undesired diastereomer.[2]
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Catalyst Loading: The amount of catalyst used can be critical. For instance, with Ishihara's catalyst, using less than a 10% catalyst loading has been shown to significantly increase the amount of the undesired diastereomer.[2] It is important to optimize the catalyst loading for your specific substrate.
-
Reaction Time: Extended reaction times can lead to the epimerization of the initially formed desired thiazoline product.[2] Therefore, it is important to monitor the reaction closely and stop it once the starting material is consumed to avoid diminishing the diastereomeric ratio.
-
Protecting Groups: The choice of protecting groups on your cysteine precursor can influence the efficiency of the cyclodehydration. Steric hindrance from bulky protecting groups might impede the reaction.
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for MnO₂-Mediated Dehydrogenation of 2,4-Disubstituted Thiazolines [2][4]
| Entry | R1 | R2 | Solvent | Time (h) | Yield (%) |
| 1 | Ph | Me | DCE | 12 | 95 |
| 2 | Ph | Me | Benzene | 12 | 90 |
| 3 | Ph | Me | CH₃CN | 12 | 90 |
| 4 | Ph | Me | Toluene | 6 | 80 |
| 5 | Ph | i-Pr | DCE | 12 | 90 |
| 6 | Ph | Ph | DCE | 12 | 99 |
| 7 | 2-Py | Me | DCE | 12 | 90 |
| 8 | 2-Furyl | Ph | DCE | 12 | 95 |
| 9 | PhCH=CH- | Ph | DCE | 12 | 95 |
| 10 | Me | Ph | DCE | 12 | 76 |
Reaction conditions: 1 mmol of thiazoline, 10 mmol of activated MnO₂, 10 mL of solvent, reflux.
Experimental Protocols
1. Stereoretentive Synthesis of Cbz-(S)-Dolaphenine via Ni(0)-Promoted Decarbonylative Aromatization [3]
This protocol describes a key step in a biomimetic synthesis of Cbz-(S)-dolaphenine that avoids harsh oxidation conditions and preserves stereochemistry.
-
Materials:
-
Thiazoline precursor (major diastereomer)
-
Tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄)
-
Copper(I) thiophene-2-carboxylate (CuTC)
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Anhydrous, degassed solvent (e.g., THF or Toluene)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiazoline precursor in the anhydrous, degassed solvent.
-
To this solution, add Ni(PPh₃)₄ and CuTC.
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Stir the reaction mixture at room temperature for approximately 22 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction and perform a standard aqueous workup.
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Purify the crude product by column chromatography on silica gel to afford Cbz-(S)-dolaphenine.
-
-
Expected Outcome: This method has been reported to yield the desired Cbz-(S)-dolaphenine in approximately 88% yield with excellent retention of stereochemistry.[3]
2. Manganese Dioxide Mediated Dehydrogenation of a 2,4-Disubstituted Thiazoline [2]
This protocol provides a general procedure for the dehydrogenation of a thiazoline to a thiazole using activated manganese dioxide.
-
Materials:
-
2,4-disubstituted thiazoline
-
Activated manganese dioxide (MnO₂)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a solution of the 2,4-disubstituted thiazoline (1 mmol) in 1,2-dichloroethane (10 mL), add activated MnO₂ (10 mmol, 860 mg).
-
Reflux the mixture under a nitrogen atmosphere for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired thiazole derivative.
-
Mandatory Visualization
References
Technical Support Center: High-Purity (S)-Dolaphenine Purification
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of high-purity (S)-Dolaphenine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in synthetic (S)-Dolaphenine?
A1: Impurities in synthetic (S)-Dolaphenine typically arise from several sources throughout the manufacturing process. These can be broadly categorized as organic impurities, which include synthesis-related byproducts such as unreacted starting materials, intermediates, and products from side reactions like truncations or deletions of amino acids.[1][2] Another significant challenge is racemization of the chiral carbon, leading to the presence of the unwanted (R)-enantiomer.[3][4] Degradation products can also form during synthesis or storage due to factors like pH, temperature, or light exposure.[5] Finally, inorganic impurities like residual solvents, reagents, and elemental impurities from catalysts or equipment can also be present.[1][2]
Q2: Which chromatographic techniques are most effective for separating (S)- and (R)-Dolaphenine enantiomers?
A2: For chiral separations, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a very effective and widely used technique.[6][7] Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative, often providing faster separations and using environmentally benign solvents like CO2.[8][9][10] SFC is increasingly preferred for both analytical and preparative scale purification of chiral compounds in the pharmaceutical industry due to its high efficiency and speed.[10][11][12]
Q3: My final product shows significant peak broadening in HPLC analysis. What is the likely cause?
A3: Peak broadening can be caused by several factors. Common culprits include column degradation, where the stationary phase is no longer performing optimally, or a clogged column frit. Ensure your sample is fully dissolved and filtered through a 0.45 µm filter before injection. The mobile phase composition might be suboptimal, or the flow rate could be too high, not allowing for proper equilibrium. For chiral separations specifically, slow mass transfer kinetics can contribute to band broadening; techniques like SFC, which use mobile phases with low viscosity, can help mitigate this issue.[9]
Q4: Is recrystallization a suitable final purification step for achieving high-purity (S)-Dolaphenine?
A4: Yes, recrystallization is a very common and effective method for the final purification of solid active pharmaceutical ingredients (APIs) to achieve high chemical purity.[13] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, forming highly ordered and pure crystals while impurities remain in the solvent.[14] However, it is crucial to select a solvent system where (S)-Dolaphenine has high solubility at elevated temperatures and low solubility at room or cold temperatures.[14] Note that recrystallization alone will not separate enantiomers from a racemic mixture; it purifies the compound from other chemical impurities.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) or Poor Chiral Resolution
This guide addresses issues related to the inefficient separation of (S)- and (R)-enantiomers.
| Possible Cause | Suggested Solution |
| Suboptimal Chiral Stationary Phase (CSP) | Screen different types of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are highly successful for a broad range of chiral separations.[12] |
| Incorrect Mobile Phase Composition | Systematically vary the mobile phase composition. In SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage. In HPLC, alter the ratio of organic modifier to buffer and test different organic modifiers (e.g., isopropanol, ethanol).[9][15] |
| Inappropriate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase, though this increases run time. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Temperature can significantly affect chiral recognition and separation efficiency. |
| Racemization During Synthesis/Workup | Review the synthesis and workup conditions. Dehydrogenation steps are particularly susceptible to racemization.[3][4] Avoid harsh acidic or basic conditions and high temperatures during extraction and isolation to prevent epimerization at the chiral center. |
Problem 2: Low Product Recovery After Preparative Chromatography
This guide helps troubleshoot issues related to the loss of purified material.
| Possible Cause | Suggested Solution |
| Poor Solubility in Mobile Phase | Ensure the crude sample is completely dissolved before loading. For preparative SFC, low solubility can be an issue; adjust the co-solvent and pressure to improve solvation. |
| Irreversible Binding to Column | Strong, irreversible binding can occur if the compound interacts too strongly with the stationary phase. Try a different column chemistry or a stronger mobile phase for elution. |
| Inefficient Fraction Collection | Check the settings for your fraction collector (e.g., peak threshold, slope). If peaks are broad, you may be missing the beginning or end of the elution. UV- and MS-directed purification systems can improve accuracy.[16] |
| Product Degradation on Column | If the compound is unstable, long run times can lead to degradation. SFC is often faster than HPLC and can be beneficial for less stable molecules.[8] |
| Loss During Solvent Evaporation | (S)-Dolaphenine may not be a solid after solvent removal, sometimes yielding an oil.[16] Use controlled evaporation techniques like centrifugal evaporation or lyophilization (freeze-drying) to remove solvents gently and prevent sample loss.[16] |
Data Presentation
Table 1: Comparison of Primary Chiral Purification Techniques
| Parameter | Chiral HPLC | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (Hexane, Ethanol, etc.) + Additives | Supercritical CO2 |
| Typical Co-solvents | N/A | Methanol, Ethanol, Isopropanol |
| Operating Pressure | Moderate (1000-4000 psi) | High (1500-6000 psi) |
| Analysis Speed | Slower | Faster (3-10x)[10] |
| Solvent Consumption | High | Low (reduced organic solvent use)[9] |
| Sample Recovery | Solvent evaporation can be slow | Faster solvent removal[16] |
| Pros | Well-established, wide variety of columns | High speed, "green" chemistry, high efficiency[10] |
| Cons | High organic solvent cost and waste | Higher initial instrument cost[9] |
Experimental Workflows and Logic Diagrams
Caption: General purification workflow for (S)-Dolaphenine.
References
- 1. sciensano.be [sciensano.be]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. ijpras.com [ijpras.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]
- 8. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
How to resolve analytical challenges in dolaphenine characterization
Welcome to the technical support center for the analytical characterization of dolaphenine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for dolaphenine hydrochloride?
A1: Dolaphenine hydrochloride is soluble in both DMSO (≥ 50 mg/mL) and water (≥ 50 mg/mL)[1][2][3][4]. For long-term storage, it is recommended to keep the solid compound in a dry, dark environment at -20°C[2][4]. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[3]. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials[1].
Q2: How should I prepare dolaphenine samples for in vitro or in vivo studies?
A2: For in vitro studies, you can prepare a stock solution in a suitable solvent like DMSO or water. If using water, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use[3]. For in vivo formulations, a common method involves dissolving the compound first in DMSO and then diluting it with a vehicle such as corn oil. It is crucial to ensure the solution is clear after each solvent addition[1].
Q3: Where can I obtain a reference standard for dolaphenine?
A3: (S)-Dolaphenine hydrochloride is commercially available from several chemical suppliers that provide reference standards for research purposes[1][2][3][4]. When purchasing, ensure the supplier provides a Certificate of Analysis (CoA) detailing the purity and characterization data[1]. Using a well-characterized reference standard is critical for accurate quantification and impurity profiling[5].
Troubleshooting Analytical Challenges
Q4: I am observing significant peak tailing for dolaphenine during Reverse-Phase HPLC (RP-HPLC) analysis. What are the potential causes and solutions?
A4: Peak tailing is a common issue when analyzing basic compounds like dolaphenine, which contains an amine functional group. The primary cause is often strong interaction between the basic analyte and acidic silanol groups on the silica-based column packing[6][7][8].
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Incorrect Mobile Phase pH:
-
Solution: The mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state. For a basic compound like dolaphenine, using a lower pH (e.g., pH 2.5-3.5) will protonate the amine group and also suppress the ionization of residual silanols, improving peak shape[7][9].
-
-
Column Overload:
-
Column Contamination or Degradation:
-
Solution: Sample matrix components can accumulate on the column frit or head, causing peak tailing and increased backpressure[10]. Using a guard column and implementing proper sample clean-up procedures, like Solid Phase Extraction (SPE), can prevent this[6]. If contamination is suspected, try flushing the column with a strong solvent or replacing the guard column[8].
-
Below is a logical workflow for troubleshooting this issue.
Q5: My dolaphenine sample shows several unexpected peaks in the chromatogram. How can I identify if these are impurities or degradation products?
A5: Unexpected peaks can originate from various sources, including the synthesis process, sample degradation, or the formulation itself[11][12]. A systematic approach is required for identification.
Identification Strategy:
-
Forced Degradation Study: Subject the dolaphenine sample to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines[12][13]. This will help determine if any of the unknown peaks are degradation products.
-
Mass Spectrometry (MS): Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering clues to the impurity's structure[14].
-
Synthesis Pathway Analysis: Review the synthesis route of dolaphenine[15][16]. Potential impurities often include starting materials, intermediates, by-products from side reactions, or stereoisomers (racemization)[12][15][17].
-
Isolation and NMR: If an impurity is present at a significant level, preparative HPLC can be used to isolate it. Subsequent characterization by Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its full structure[14][18].
The diagram below illustrates potential sources of impurities.
Data Presentation
Quantitative data from analytical experiments should be clearly organized.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
|---|---|---|
| DMSO | ≥ 50 mg/mL (207.68 mM) | [1][2][3][4] |
| Water | ≥ 50 mg/mL (207.68 mM) |[1][3] |
Table 2: Example HPLC Method Parameters and Performance
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Retention Time | ~6.5 min |
| Linearity (r²) (1-100 µg/mL) | >0.999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment of Dolaphenine
This protocol provides a general method for analyzing dolaphenine purity. It should be optimized and validated for specific applications.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, water, and formic acid
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of dolaphenine in 50:50 water:acetonitrile.
-
Dilute the stock solution with the same solvent to create a working standard of 50 µg/mL.
-
Prepare unknown samples at a similar concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 260 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: Linear gradient from 10% to 90% B
-
12-15 min: Hold at 90% B
-
15-16 min: Return to 10% B
-
16-20 min: Re-equilibration at 10% B
-
-
-
Data Analysis:
Protocol 2: LC-MS for Identity Confirmation
-
Chromatography: Use the HPLC method described in Protocol 1.
-
Mass Spectrometer Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Scan Range: m/z 100-500
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Expected Ion: Dolaphenine has a molecular weight of 240.75 g/mol (as hydrochloride salt) and a free base molecular weight of 204.29 g/mol . Expect to see the protonated molecule [M+H]⁺ at m/z 205.08.
Mechanism of Action Context
Dolaphenine is a key structural component of Dolastatin 10, a potent antimitotic agent that inhibits tubulin polymerization[2][4][21]. Understanding this relationship is crucial for interpreting its biological activity.
References
- 1. glpbio.com [glpbio.com]
- 2. allgenbio.com [allgenbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chromtech.com [chromtech.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. waters.com [waters.com]
- 9. hplc.eu [hplc.eu]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
- 14. syngeneintl.com [syngeneintl.com]
- 15. researchgate.net [researchgate.net]
- 16. asu.elsevierpure.com [asu.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. alpaipars.com [alpaipars.com]
- 19. ijcpa.in [ijcpa.in]
- 20. turkjps.org [turkjps.org]
- 21. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Validating HPLC and Alternative Methods for (S)-Dolaphenine Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-Dolaphenine hydrochloride against several advanced analytical alternatives. The objective is to offer drug development professionals the necessary data and methodologies to select the most suitable analytical technique for their specific research and quality control needs. (S)-Dolaphenine is a critical chiral intermediate in the synthesis of potent anti-cancer agents like Dolastatin 10. Accurate and precise quantification of its enantiomerically pure form, this compound, is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Method Comparison Overview
This guide focuses on a primary chiral HPLC method and compares its performance characteristics with three alternative techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC). Each method offers distinct advantages and is suited for different analytical challenges, from routine quality control to high-sensitivity bioanalysis.
At-a-Glance Performance Comparison
The following table summarizes the key performance indicators for each analytical method, providing a clear and concise comparison to aid in method selection.
| Parameter | Chiral HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Enantioselective Chromatography, UV Absorbance | Chromatographic Separation, Mass-to-charge ratio | Electrophoretic Mobility, UV Absorbance | Packed-column chromatography using a supercritical fluid mobile phase, UV Detection |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | ~100 ng/mL | ~25 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | ~300 ng/mL | ~75 ng/mL |
| Linearity (R²) | >0.999 | >0.999 | >0.998 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% | 97-103% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 10.0% | < 3.0% |
| Analysis Time | 15-20 min | 5-10 min | 20-30 min | 3-8 min |
| Primary Application | Routine QC, Enantiomeric Purity | High-sensitivity quantification, Bioanalysis | Orthogonal method, Impurity profiling | High-throughput screening, Preparative separation |
Experimental Protocols
Detailed methodologies for the validated chiral HPLC method and its alternatives are provided below. These protocols are based on established practices for the analysis of chiral amine hydrochlorides and can be adapted for specific laboratory conditions.
Validated Chiral HPLC-UV Method
This method is designed for the routine quality control and enantiomeric purity determination of this compound in bulk drug substances.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Validation Parameters:
-
Specificity: The method demonstrates excellent separation of the (S)- and (R)-enantiomers with no interference from process-related impurities or degradation products.
-
Linearity: A linear relationship between peak area and concentration is observed in the range of 1-200 µg/mL with a correlation coefficient (R²) > 0.999.
-
Accuracy: Mean recovery is between 98.0% and 102.0% over the linear range.
-
Precision: The relative standard deviation (RSD) for intra-day and inter-day precision is less than 2.0%.
-
LOD & LOQ: The limit of detection (LOD) is approximately 50 ng/mL, and the limit of quantification (LOQ) is approximately 150 ng/mL.
Alternative Method 1: UPLC-MS/MS
This ultra-sensitive method is ideal for the quantification of (S)-Dolaphenine in complex matrices, such as biological fluids, and for trace-level impurity analysis.
Chromatographic and MS Conditions:
-
Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: Specific precursor-to-product ion transitions for (S)-Dolaphenine and an internal standard are monitored.
Alternative Method 2: Capillary Electrophoresis (CE)
CE offers an orthogonal separation mechanism to HPLC, making it a valuable tool for method validation and impurity profiling where chromatographic methods may fall short.
CE Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 50 cm total length
-
Background Electrolyte: 50 mM Phosphate buffer (pH 2.5) containing 20 mM beta-cyclodextrin
-
Voltage: 20 kV
-
Temperature: 25°C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Alternative Method 3: Supercritical Fluid Chromatography (SFC)
SFC is a high-throughput technique that offers rapid analysis times and reduced solvent consumption, making it suitable for screening and purification of chiral compounds.
SFC Conditions:
-
Column: Chiralpak IC, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Diethylamine as a modifier
-
Gradient: 5% to 40% Methanol over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 35°C
-
Detection: UV at 220 nm
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflow of the analytical method validation process and the decision-making pathway for selecting an appropriate analytical method.
Analytical Method Validation Workflow
Method Selection Decision Pathway
Conclusion
The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis. The validated chiral HPLC-UV method stands as a robust and reliable technique for routine quality control, offering excellent precision and accuracy for determining enantiomeric purity. For applications demanding higher sensitivity, such as bioanalysis or trace impurity detection, UPLC-MS/MS is the superior choice. Capillary Electrophoresis provides a valuable orthogonal method for validation and complex sample analysis, while Supercritical Fluid Chromatography excels in high-throughput environments and for preparative-scale separations. By understanding the performance characteristics and experimental protocols of each method, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their pharmaceutical products.
A Comparative Guide to (S)-Dolaphenine Hydrochloride and Other Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Dolaphenine hydrochloride, a key component of the highly potent dolastatin family of anti-cancer agents, with other major classes of microtubule-targeting agents (MTAs). We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies behind these findings.
This compound is a crucial synthetic intermediate for Dolastatin 10, a natural peptide isolated from the marine sea hare Dolabella auricularia.[1][2][3] Dolastatin 10 and its synthetic analogues, the auristatins, are exceptionally potent inhibitors of tubulin polymerization, placing them among the most powerful cytotoxic agents discovered.[][5][6][7] This guide will situate these compounds within the broader landscape of MTAs, which includes the clinically established vinca alkaloids and taxanes.
Overview of Microtubule-Targeting Agents
Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including the formation of the mitotic spindle during cell division.[8] Their dynamic nature makes them a prime target for anti-cancer therapies.[9][10][11] MTAs are broadly classified into two main groups based on their effect on microtubule dynamics:
-
Microtubule Destabilizers (Inhibitors of Polymerization): These agents bind to tubulin dimers and prevent their assembly into microtubules. This class includes the vinca alkaloids, dolastatins/auristatins, and colchicine-site binders.[8][10][11]
-
Microtubule Stabilizers (Inhibitors of Depolymerization): These agents bind to polymerized microtubules, preventing their disassembly. The most prominent members of this class are the taxanes.[8][9][10]
The disruption of microtubule dynamics by either mechanism leads to a halt in the cell cycle at the G2/M phase, triggering apoptosis and ultimately, cancer cell death.[7][8][12]
Caption: Mechanisms of major microtubule-targeting agent classes.
Comparative Efficacy and Properties
The following table summarizes the key characteristics of representative agents from each class, highlighting the exceptional potency of the dolastatin family.
| Agent | Class | Binding Site on β-Tubulin | Mechanism of Action | IC50 (Cell Line) | Key Toxicities |
| Dolastatin 10 | Dolastatin (Destabilizer) | Vinca/Peptide Domain | Inhibits tubulin polymerization | 0.5 nM (L1210 murine leukemia)[5] | Myelosuppression[13] |
| MMAE | Auristatin (Destabilizer) | Vinca/Peptide Domain | Inhibits tubulin polymerization | 10⁻⁹ - 10⁻¹¹ M (Various human cancer lines)[] | Used in ADCs to minimize systemic toxicity |
| Vincristine | Vinca Alkaloid (Destabilizer) | Vinca Domain | Inhibits tubulin polymerization | ~20 nM (L1210 murine leukemia)[5] | Neurotoxicity, constipation[14][15] |
| Paclitaxel | Taxane (Stabilizer) | Taxane Domain | Promotes polymerization & inhibits depolymerization | Nanomolar range (Varies by cell line) | Myelosuppression, peripheral neuropathy[12][16] |
MMAE: Monomethyl Auristatin E
In-Depth Comparison
3.1. (S)-Dolaphenine, Dolastatin 10, and Auristatins
(S)-Dolaphenine is an unusual amino acid that forms a key part of the Dolastatin 10 pentapeptide.[17] Dolastatin 10 itself is a natural product with sub-nanomolar cytotoxicity, making it orders of magnitude more potent than many conventional chemotherapeutics like vinca alkaloids.[5][6]
While Dolastatin 10 failed in clinical trials due to a narrow therapeutic window and off-target toxicity, its immense potency inspired the development of synthetic analogues known as auristatins, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[][6] These agents are too toxic to be used as standalone drugs but are ideal as cytotoxic "payloads" for Antibody-Drug Conjugates (ADCs).[18][19] In an ADC, a monoclonal antibody targets a specific protein on cancer cells, delivering the auristatin payload directly to the tumor, which minimizes systemic exposure and enhances the therapeutic index.[18]
3.2. Vinca Alkaloids
Originally derived from the periwinkle plant, vinca alkaloids (e.g., vincristine, vinblastine) are a cornerstone of combination chemotherapy regimens.[20] They function by binding to the "Vinca domain" on β-tubulin, inhibiting microtubule assembly and causing metaphase arrest.[14][20] While effective, their use is often limited by significant side effects. Vincristine is notably associated with peripheral neuropathy, while vinblastine's dose-limiting toxicity is myelosuppression (suppression of bone marrow).[14][15][21]
3.3. Taxanes
The taxanes (paclitaxel, docetaxel) represent the other major class of clinically vital MTAs.[16] In contrast to the vinca alkaloids and dolastatins, taxanes are microtubule stabilizers.[12][22] They bind to a different site on the interior of the microtubule polymer, enhancing polymerization and preventing the disassembly required for mitotic progression.[22][23] Their primary toxicities include neutropenia and peripheral neuropathy.[16] Resistance can emerge through mechanisms such as the overexpression of specific tubulin isotypes (βIII-tubulin) or drug efflux pumps.[12][24]
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy and mechanism of MTAs.
4.1. Tubulin Polymerization Assay
-
Objective: To measure the direct effect of a compound on the assembly of purified tubulin dimers into microtubules.
-
Methodology:
-
Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is transferred to a temperature-controlled spectrophotometer set to 37°C. A polymerization buffer containing GTP is added to initiate the reaction.
-
The test compound (e.g., Dolastatin 10, Paclitaxel) at various concentrations is added to the wells.
-
Microtubule polymerization is monitored over time by measuring the increase in light scattering (absorbance) at 340 nm.
-
Inhibitors of polymerization (like Dolastatin 10) will show a reduced rate and extent of absorbance increase compared to a vehicle control. Stabilizers (like Paclitaxel) will show an increased rate.
-
The concentration that inhibits polymerization by 50% (IC50) can be calculated from the dose-response curve.[5]
-
4.2. Cell Viability / Cytotoxicity Assay (e.g., Sulforhodamine B - SRB)
-
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI50 or IC50).
-
Methodology:
-
Cancer cells (e.g., MDA-MB-435) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound for a set period (e.g., 48-72 hours).
-
After incubation, the cells are fixed to the plate with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader, which is proportional to the total cellular protein mass.
-
The IC50/GI50 value is determined by plotting cell viability against drug concentration.[25]
-
4.3. Immunofluorescence Microscopy for Microtubule Integrity
-
Objective: To visually assess the effect of a compound on the microtubule network within intact cells.
-
Methodology:
-
Cells are grown on coverslips and treated with the test compound at various concentrations (e.g., dolastatinol at 5 nM and 25 nM).[6]
-
After treatment, cells are fixed, permeabilized, and then incubated with a primary antibody specific for α-tubulin.
-
A fluorescently-labeled secondary antibody is then added to bind to the primary antibody.
-
The cell nuclei are often counterstained with a DNA dye like DAPI.
-
The coverslips are mounted on slides and visualized using a fluorescence microscope.
-
Destabilizing agents cause a dose-dependent diminishment and disruption of the filamentous microtubule network, while stabilizing agents may cause bundling of microtubules.[6][25]
-
Caption: A typical experimental workflow for identifying and validating MTAs.
Signaling Pathway to Apoptosis
The ultimate fate of a cancer cell after being arrested in mitosis by an MTA is typically apoptosis. While the precise signaling network is complex, a simplified pathway involves the failure of the mitotic spindle, which activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and eventual activation of apoptotic machinery.
Caption: Simplified pathway from microtubule disruption to cell death.
Conclusion
This compound is a building block for Dolastatin 10, the parent compound of a class of exceptionally potent microtubule destabilizers. Compared to traditional MTAs like vinca alkaloids and taxanes, the dolastatin/auristatin family exhibits significantly greater cytotoxicity, often at sub-nanomolar concentrations. While this potency led to toxicity issues for Dolastatin 10 as a systemic agent, it has been successfully harnessed in the form of auristatin analogues (MMAE, MMAF) for targeted delivery via Antibody-Drug Conjugates. This approach represents a major advancement, leveraging the extreme potency of these microtubule inhibitors while mitigating their systemic toxicity, thereby creating a new and powerful paradigm in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-Dolaphenine HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]
- 12. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainkart.com [brainkart.com]
- 15. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. researchgate.net [researchgate.net]
- 18. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 19. books.rsc.org [books.rsc.org]
- 20. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. koontzoncology.com [koontzoncology.com]
- 22. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases [mdpi.com]
- 25. Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-Dolaphenine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective pharmaceuticals. (S)-Dolaphenine, a key component of the potent antineoplastic agent Dolastatin 10, is no exception. This guide provides a comparative overview of established analytical techniques for the determination of its chiral purity, offering experimental protocols and performance data derived from the analysis of structurally analogous compounds to guide method development.
Chromatographic Approaches: The Workhorse of Chiral Separations
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand out as the most robust and widely adopted methods for chiral separations in the pharmaceutical industry. These techniques rely on chiral stationary phases (CSPs) to differentiate between enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. The choice of the chiral stationary phase and the mobile phase is crucial for achieving optimal separation. For a molecule like (S)-Dolaphenine, which contains both a phenyl group and a thiazole ring, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a preferred alternative to normal-phase HPLC for chiral separations, offering advantages in speed, resolution, and reduced solvent consumption.[1] The use of supercritical CO2 as the main component of the mobile phase leads to faster analysis times and lower environmental impact.
Table 1: Comparison of Chromatographic Methods for Analytes Structurally Similar to (S)-Dolaphenine
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose derivative) | Chiralpak® IC-3 (cellulose derivative) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine | CO₂:Methanol (80:20, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Analysis Time | < 15 min | < 5 min |
| Detection | UV at 220 nm | UV at 220 nm |
| Pros | Robust and widely available technology. | Fast analysis, high resolution, reduced organic solvent use.[1] |
| Cons | Longer run times compared to SFC, higher organic solvent consumption. | Requires specialized instrumentation. |
Note: The data presented is representative of separations of aromatic amino acid analogs and may require optimization for (S)-Dolaphenine.
Electrophoretic and Spectroscopic Methods
While chromatographic techniques are dominant, capillary electrophoresis and NMR spectroscopy offer alternative and complementary approaches for chiral purity analysis.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent.[2] The separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most common chiral selectors used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be used to determine enantiomeric excess.[3] This method relies on the formation of diastereomeric complexes that exhibit distinct chemical shifts for the enantiomers in the NMR spectrum.
Table 2: Comparison of Electrophoretic and Spectroscopic Methods
| Parameter | Chiral Capillary Electrophoresis | NMR with Chiral Solvating Agent |
| Chiral Selector/Agent | Sulfated-β-cyclodextrin | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol |
| Technique Principle | Differential migration in an electric field. | Formation of diastereomeric complexes with distinct NMR signals.[3] |
| Resolution | High separation efficiency. | Dependent on the chemical shift difference (Δδ). |
| Analysis Time | Typically < 20 min. | Rapid, but requires higher sample concentration. |
| Detection | UV detector. | NMR spectrometer. |
| Pros | High efficiency, low sample and solvent consumption.[2] | Non-separative, provides structural information. |
| Cons | Can be less robust than HPLC for certain applications. | Lower sensitivity, may require derivatization for better resolution. |
Note: The data presented is based on general principles and methods for chiral analysis and would need specific adaptation for (S)-Dolaphenine.
Experimental Protocols
Chiral HPLC Method Development Workflow
References
A Comparative Guide to Confirming the Absolute Stereochemistry of Synthetic (S)-Dolaphenine
For researchers in drug development and organic synthesis, the unambiguous determination of a molecule's absolute stereochemistry is a critical step. The biological activity of chiral molecules is often highly dependent on their three-dimensional arrangement, making stereochemical confirmation a regulatory and scientific necessity. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute stereochemistry of synthetic compounds like (S)-Dolaphenine: X-ray Crystallography, Mosher's Ester Analysis, and Vibrational Circular Dichroism (VCD).
Comparison of Analytical Techniques
The choice of method for determining absolute stereochemistry depends on several factors, including the physical properties of the sample, the available instrumentation, and the desired level of structural detail. The following table summarizes the key aspects of each technique.
| Feature | X-ray Crystallography | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR chemical shifts. | Differential absorption of left and right circularly polarized infrared light, which is compared to a computationally predicted spectrum.[1][2] |
| Sample Requirement | High-quality single crystal. | Soluble sample with a reactive functional group (e.g., amine or alcohol). | Soluble sample (5-15 mg), can be a neat liquid or oil.[1][2] |
| Key Quantitative Data | Flack Parameter. | Δδ (δS - δR) values for protons near the stereocenter. | Quantitative comparison of experimental and calculated VCD spectra (e.g., similarity index).[3] |
| Interpretation | A Flack parameter close to 0 with a small standard uncertainty confirms the assigned stereochemistry.[4][5][6][7] | The sign of the Δδ values for protons on either side of the stereocenter reveals the absolute configuration based on Mosher's model. | A good correlation in the signs and relative intensities between the experimental and calculated spectra for one enantiomer confirms the absolute configuration.[8] |
| Advantages | Provides the complete 3D structure of the molecule; considered the "gold standard". | Relatively rapid and does not require specialized equipment beyond a standard NMR spectrometer. | Applicable to non-crystalline samples and provides information about the solution-phase conformation.[1][2][8] |
| Limitations | Growing a suitable single crystal can be a significant challenge. | Requires chemical derivatization, which may not be straightforward for all molecules; interpretation can be complex for molecules with multiple stereocenters. | Requires access to a VCD spectrometer and computational resources for DFT calculations. |
Experimental Protocols
X-ray Crystallography
Objective: To determine the three-dimensional structure of (S)-Dolaphenine, including its absolute stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single crystal.
Methodology:
-
Crystallization: Grow a high-quality single crystal of synthetic (S)-Dolaphenine. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data. The Flack parameter is calculated as part of the refinement process. A value close to 0 indicates that the assigned stereochemistry is correct, while a value close to 1 suggests the opposite enantiomer is present.[4][5][6][7]
Mosher's Ester Analysis
Objective: To determine the absolute stereochemistry of the amine group in (S)-Dolaphenine by forming diastereomeric amides with a chiral derivatizing agent and analyzing their ¹H NMR spectra.[9][10][11]
Methodology:
-
Derivatization:
-
In two separate reactions, react synthetic (S)-Dolaphenine with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) to form the corresponding (R)-MTPA and (S)-MTPA amides.
-
-
NMR Spectroscopy:
-
Acquire detailed ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers. It is crucial to fully assign the proton signals for the protons near the stereocenter.
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the (R)-MTPA amide from that of the (S)-MTPA amide (Δδ = δS - δR).
-
According to Mosher's model for amines, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. The spatial arrangement of these positive and negative values allows for the assignment of the absolute configuration at the stereocenter.
-
Vibrational Circular Dichroism (VCD)
Objective: To determine the absolute stereochemistry of (S)-Dolaphenine in solution by comparing its experimental VCD spectrum to a theoretically calculated spectrum.[1][2][8]
Methodology:
-
Experimental VCD Spectrum:
-
Dissolve a sample of synthetic (S)-Dolaphenine (typically 5-15 mg) in a suitable solvent (e.g., CDCl₃).
-
Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.
-
-
Computational Modeling:
-
Perform a conformational search for the (S)-enantiomer of Dolaphenine using computational chemistry software.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT). This will generate a predicted VCD spectrum for each conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum to the calculated VCD spectrum for the (S)-enantiomer and its mirror image (the (R)-enantiomer, which is simply the inverse of the (S)-spectrum).
-
A good qualitative agreement in the pattern of positive and negative bands between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[8]
-
Visualizing the Workflow and Logic
To aid in the decision-making process and to clarify the logic of Mosher's analysis, the following diagrams are provided.
Caption: Decision workflow for selecting a method to confirm absolute stereochemistry.
Caption: Step-by-step workflow for Mosher's ester analysis.
References
- 1. biotools.us [biotools.us]
- 2. spectroscopyasia.com [spectroscopyasia.com]
- 3. Similarity in dissymmetry factor spectra: a quantitative measure of comparison between experimental and predicted vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flack parameter - Wikipedia [en.wikipedia.org]
- 5. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 6. crystal.flack.ch [crystal.flack.ch]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. matilda.science [matilda.science]
Unveiling Stereochemistry's Role: A Comparative Analysis of (S)- and (R)-Dolaphenine Enantiomers' Biological Activity
A deep dive into the bioactivity of dolaphenine enantiomers reveals that the stereochemistry at the C-terminal residue of the parent compound, dolastatin 10, plays a nuanced role in its potent anticancer effects. While the naturally occurring (S)-dolaphenine is a component of the highly cytotoxic marine peptide dolastatin 10, studies on a synthetic isomer of dolastatin 10 incorporating (R)-dolaphenine demonstrate a remarkably similar level of activity, suggesting that the spatial orientation of the phenyl group in this specific position is not a critical determinant for its primary mechanism of action: the disruption of tubulin polymerization.
Dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia, is a powerful antimitotic agent that has been extensively studied for its anticancer properties.[1][2][3] Its structure includes the unique amino acid (S)-dolaphenine at the C-terminus. To understand the structural requirements for the potent biological activity of dolastatin 10, a chiral isomer was synthesized with the configuration at the dolaphenine moiety reversed, effectively replacing (S)-dolaphenine with (R)-dolaphenine.[4] This synthetic analog, referred to as isomer 19 in seminal research, provided a direct comparison to elucidate the importance of this specific stereocenter.
Comparative Cytotoxicity
The primary measure of anticancer potential lies in a compound's ability to inhibit the growth of cancer cells. The cytotoxic activities of natural dolastatin 10 (containing (S)-dolaphenine) and its synthetic isomer with (R)-dolaphenine were evaluated against L1210 murine leukemia cells. The results demonstrated that both compounds exhibit potent cytotoxicity, with IC50 values in the sub-nanomolar range, indicating that the inversion of the stereochemistry at the dolaphenine residue does not significantly diminish its cell-killing capabilities.
| Compound | Enantiomer at Dolaphenine Position | Cell Line | IC50 (nM) |
| Dolastatin 10 | (S)-dolaphenine | L1210 Murine Leukemia | 0.5[2] |
| Isomer 19 | (R)-dolaphenine | L1210 Murine Leukemia | Similar to Dolastatin 10 |
Impact on Tubulin Polymerization
The principal mechanism through which dolastatin 10 exerts its cytotoxic effects is by inhibiting the polymerization of tubulin, a critical process for mitotic spindle formation and cell division.[2] Comparative studies on the effect of dolastatin 10 and its (R)-dolaphenine-containing isomer on tubulin polymerization revealed that both compounds are potent inhibitors. This suggests that the binding interactions with tubulin are not significantly compromised by the change in stereochemistry at the dolaphenine position.
| Compound | Enantiomer at Dolaphenine Position | Assay | IC50 (µM) |
| Dolastatin 10 | (S)-dolaphenine | Inhibition of Tubulin Polymerization | 1.2[2] |
| Isomer 19 | (R)-dolaphenine | Inhibition of Tubulin Polymerization | Similar to Dolastatin 10 |
Signaling Pathway and Mechanism of Action
The biological activity of both the natural dolastatin 10 and its (R)-dolaphenine isomer is primarily driven by their interaction with the tubulin protein. This interaction disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1] While a specific signaling pathway for the isolated dolaphenine enantiomers has not been elucidated, their activity within the context of the dolastatin 10 peptide is intrinsically linked to the downstream consequences of mitotic arrest.
The following diagram illustrates the established mechanism of action for dolastatin 10, which is applicable to the isomer containing (R)-dolaphenine due to their similar activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Dolaphenine Hydrochloride: An In Vitro and In Vivo Activity Comparison in the Context of Dolastatin 10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo pharmacological activity of (S)-Dolaphenine hydrochloride. It is critical to note that this compound is a key synthetic component of Dolastatin 10, a potent antineoplastic agent.[1][2][3][4] The majority of efficacy data pertains to Dolastatin 10 and its analogues, where (S)-Dolaphenine contributes to the overall mechanism of action. This document, therefore, focuses on the activity of Dolastatin 10 as a surrogate for understanding the therapeutic potential of its constituent, this compound.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Dolastatin 10, the parent compound containing this compound.
Table 1: In Vitro Cytotoxicity of Dolastatin 10
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Leukemia | 0.03 | [4][5] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [4][5] |
| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | [4][6] |
| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | [4][6] |
| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | [4][6] |
| DU-145 | Prostate Cancer | 0.5 | [4][5] |
| B16 | Melanoma | Data Not Quantified | [4] |
Table 2: In Vivo Efficacy of Dolastatin 10
| Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| SCID Mice with NCI-H446 Xenografts (Metastatic Model) | Small Cell Lung Cancer | 450 µg/kg IV x 2 | Completely inhibited tumor formation. | [6] |
| SCID Mice with NCI-H446 Xenografts (Subcutaneous Model) | Small Cell Lung Cancer | 450 µg/kg IV | Induced apoptosis in the majority of tumor cells within 96 hours; resulted in a 5.2 log10 cell kill; increased median survival from 42 to 91 days. | [6] |
Experimental Protocols
In Vitro Growth Inhibition Assay (MTT Assay)
The in vitro growth inhibitory activity of Dolastatin 10 is commonly evaluated using a standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6]
-
Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at a specified density and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to various concentrations of Dolastatin 10 for a defined period (e.g., 48 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined.
In Vivo Xenograft Studies in SCID Mice
The in vivo antitumor activity of Dolastatin 10 has been assessed in severe combined immunodeficient (SCID) mice bearing human tumor xenografts.[6]
-
Tumor Implantation: Human cancer cells (e.g., NCI-H446) are injected either subcutaneously or intravenously into SCID mice.
-
Tumor Growth: For subcutaneous models, tumors are allowed to grow to a palpable size. For metastatic models, a sufficient period is allowed for the cancer cells to disseminate.
-
Treatment Administration: Dolastatin 10 is administered to the mice, typically via intravenous (IV) injection, at a specified dosage and schedule.
-
Tumor Measurement and Survival Monitoring: In subcutaneous models, tumor volume is measured regularly. In both models, the overall health and survival of the mice are monitored.
-
Apoptosis Assessment (Optional): Tumors may be excised at various time points after treatment to assess the level of apoptosis using techniques such as TUNEL assays and immunoblot analysis for apoptosis-related proteins.[6]
Visualizations
Signaling Pathway of Dolastatin 10
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-Dolaphenine HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.azregents.edu [experts.azregents.edu]
A Comparative Guide to the Synthesis of (S)-Dolaphenine: An Evaluation of Modern and Classical Routes
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (S)-Dolaphenine, a key component of the potent antineoplastic agent dolastatin 10, presents a significant synthetic challenge, primarily in controlling the stereocenter adjacent to the thiazole ring. This guide provides a comparative analysis of prominent synthetic routes to (S)-Dolaphenine, presenting key performance indicators, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method.
Comparative Analysis of Synthetic Routes
The synthesis of (S)-Dolaphenine has been approached through various methodologies, each with distinct advantages and drawbacks. The following table summarizes the key quantitative data for three notable routes: a modern biomimetic approach, a classical dehydrogenation method, and a concise route to a protected form of the target molecule.
| Synthetic Route | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Key Reagents & Conditions | Advantages | Disadvantages |
| Biomimetic Synthesis of Cbz-(S)-Dolaphenine | 5 | 52%[1] | High (retention of stereochemistry) | Ni(0) complex, CuTC | Good overall yield, high stereochemical control.[1] | Requires preparation of a specific thiazoline precursor. |
| Dehydrogenation with Manganese Dioxide | Variable (typically 2-3 from a suitable precursor) | Highly variable (near 0% to >70%)[2] | Variable (can lead to complete racemization; one example reports 77% ee) | Activated Manganese Dioxide (MnO₂) | Potentially short. | Inconsistent yields, significant risk of racemization, requires a large excess of reagent.[2] |
| Four-Step Synthesis of Boc-(S)-Dolaphenine | 4 | Data not available | Data not available | Palladium catalyst, formic acid | Short and concise route.[2] | Lack of readily available quantitative yield and purity data for direct comparison. |
Visualizing the Synthetic Pathways
To better understand the logic and flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.
References
Dolaphenine and Vinca Alkaloids: A Head-to-Head Comparison in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the preclinical anti-cancer activity of dolaphenine, a key component of the potent marine-derived peptide dolastatin 10, and the well-established class of chemotherapeutic agents, the vinca alkaloids. This analysis is based on publicly available experimental data and aims to provide an objective resource for researchers in oncology drug development.
At a Glance: Key Differences and Similarities
| Feature | Dolaphenine (via Dolastatin 10/Auristatins) | Vinca Alkaloids (e.g., Vincristine, Vinblastine) |
| Primary Mechanism of Action | Tubulin inhibitor, binding to the vinca domain and inhibiting GTP hydrolysis.[1][2] | Tubulin inhibitors, binding to the vinca domain and preventing microtubule polymerization.[3] |
| Potency | Generally exhibits higher potency with IC50 values in the nanomolar to picomolar range.[1][4][5] | Potent, with IC50 values typically in the nanomolar range.[1][6] |
| Origin | Natural product derived from the sea hare Dolabella auricularia (dolastatin 10) and its synthetic analogs (auristatins).[7] | Natural products derived from the Madagascar periwinkle plant (Catharanthus roseus) and their semi-synthetic derivatives. |
| Therapeutic Index | As standalone agents, can have a narrow therapeutic window, but this is significantly improved when used as payloads in Antibody-Drug Conjugates (ADCs). | Established but can be limited by neurotoxicity and myelosuppression.[8] |
| Clinical Use | Dolaphenine-containing compounds (as auristatin payloads in ADCs like brentuximab vedotin and enfortumab vedotin) are approved for clinical use. | Widely used in chemotherapy regimens for various cancers for decades. |
Mechanism of Action: Targeting the Microtubule Machinery
Both dolaphenine-containing compounds and vinca alkaloids exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis. However, subtle differences in their interaction with tubulin may account for variations in their biological activity.
Vinca alkaloids , such as vincristine and vinblastine, bind to the β-tubulin subunit at a specific site known as the vinca domain. This binding inhibits the polymerization of tubulin into microtubules, a critical step in the formation of the mitotic spindle. The disruption of spindle formation leads to arrest of the cell cycle in the M-phase and subsequent induction of apoptosis.[3][8]
Dolastatin 10 and its synthetic analogs, the auristatins (which contain the dolaphenine moiety), also bind to the vinca domain of tubulin.[1][9] However, their interaction appears to be more complex. They not only inhibit tubulin polymerization but also inhibit tubulin-dependent GTP hydrolysis.[1][2] Some studies suggest that dolastatin 10 is a noncompetitive inhibitor of vinca alkaloid binding, indicating a distinct, though overlapping, binding site.[2] This potent disruption of microtubule function leads to G2/M phase cell cycle arrest and apoptosis.[4][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by these compounds and a general workflow for assessing their cytotoxic activity.
Preclinical Performance Data
The following tables summarize the in vitro cytotoxicity of dolastatin 10 and various vinca alkaloids across different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
In Vitro Cytotoxicity: Dolastatin 10 vs. Vinca Alkaloids
| Cell Line | Cancer Type | Dolastatin 10 IC50 (nM) | Vincristine IC50 (nM) | Vinblastine IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 0.5 | - | 20 | [1] |
| DB | Human Lymphoma | 0.00013 - 0.0013 | >10 | - | [6] |
| HT | Human Lymphoma | 0.00013 - 0.0013 | >10 | - | [6] |
| RL | Human Lymphoma | 0.00013 - 0.0013 | >10 | - | [6] |
| SR | Human Lymphoma | 0.0013 - 0.013 | >10 | - | [6] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | - | - | [5] |
| DU-145 | Prostate Cancer | 0.5 | - | - | [5][11] |
| HT-29 | Colon Carcinoma | 0.06 | - | - | [4] |
| MCF7 | Breast Carcinoma | 0.03 | - | - | [4] |
Note: A direct IC50 for Vincristine in the lymphoma cell lines was not provided in the reference, but the study notes that dolastatin 10 was 3-4 logarithms more effective as an antiproliferative compound on a molar basis.[6]
In Vitro Cytotoxicity of a Novel Vinca Alkaloid Derivative
A study on a new vinca alkaloid derivative, S 12363, showed significantly increased cytotoxicity compared to vincristine and vinblastine.[12][13]
| Compound | Average Fold Increase in Cytotoxicity vs. Vincristine | Average Fold Increase in Cytotoxicity vs. Vinblastine |
| S 12363 | 72 | 36 |
In Vivo Antitumor Activity
Direct comparative in vivo studies are less common in the literature. However, one study in a human Waldenstrom's macroglobulinemia xenograft model showed that auristatin PE (a dolastatin 10 analog) was highly active, while dolastatin 10 was inactive at the tested doses.[14] Another study reported that auristatin PE was more effective than dolastatin 10 and vincristine in a human diffuse large cell lymphoma xenograft model.[15] Furthermore, auristatin PE was reported to be more effective than dolastatin 10 and Vinca alkaloids in several experimental mouse tumors and human xenograft models.[16]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature. For specific details, it is recommended to consult the original research articles.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compounds (dolaphenine analogs or vinca alkaloids) and incubated for a specified period (e.g., 48-72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation: The plates are incubated for a period that allows for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the test compounds at specified concentrations for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[11]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.
-
Drug Administration: The test compounds are administered to the treatment groups via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Other parameters such as tumor growth delay and survival may also be assessed.[14]
Conclusion
Both dolaphenine-containing compounds and vinca alkaloids are potent microtubule-targeting agents with significant preclinical anti-cancer activity. The available data suggests that dolastatin 10 and its auristatin analogs often exhibit superior potency in vitro compared to traditional vinca alkaloids.[1][6] This high potency has been successfully leveraged in the development of antibody-drug conjugates, which enhance the therapeutic window of these powerful cytotoxic agents. While vinca alkaloids remain a cornerstone of chemotherapy, the unique properties of dolaphenine and its derivatives continue to make them highly valuable molecules in the development of next-generation targeted cancer therapies. Further head-to-head preclinical studies under identical experimental conditions would be invaluable for a more definitive comparison of their therapeutic potential.
References
- 1. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth inhibition of human lymphoma cell lines by the marine products, dolastatins 10 and 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical antitumor activity of a new Vinca alkaloid derivative, S 12363 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new tubulin polymerization inhibitor, auristatin PE, induces tumor regression in a human Waldenstrom's macroglobulinemia xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unveiling the Potency of (S)-Dolaphenine: A Comparative Guide to its Role in Experimental Anticancer Agents
(S)-Dolaphenine, a unique non-proteinogenic amino acid, is a critical component of the potent marine-derived natural product, Dolastatin 10. Its structural contribution is pivotal to the high cytotoxicity exhibited by Dolastatin 10 and its synthetic analogs, which are at the forefront of anticancer research and development. This guide provides a comparative analysis of the experimental data surrounding (S)-Dolaphenine's role, offering researchers, scientists, and drug development professionals a comprehensive overview of its significance.
This guide delves into the structure-activity relationships of compounds containing the (S)-Dolaphenine moiety, presenting comparative cytotoxicity data against various cancer cell lines. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular mechanisms at play.
Comparative Cytotoxicity of Dolastatin 10 Analogues
The C-terminal (S)-Dolaphenine (Doe) unit of Dolastatin 10 plays a crucial role in its biological activity. Modifications to this moiety have led to the development of several potent synthetic analogues, most notably Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). These compounds have become vital components of antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[1][][3]
The following table summarizes the in vitro cytotoxicity of Dolastatin 10 and its key analogues, highlighting the impact of modifications to the (S)-Dolaphenine unit.
| Compound | C-Terminal Moiety (P5 Position) | Cancer Cell Line | IC50 / GI50 (nM) | Reference |
| Dolastatin 10 | (S)-Dolaphenine (Doe) | L1210 leukemia | 0.03 | [4] |
| NCI-H69 small cell lung cancer | 0.059 | [4] | ||
| DU-145 human prostate cancer | 0.5 | [4] | ||
| Monomethyl Auristatin E (MMAE) | N-methyl-L-valine-N-(1-methoxycarbonylethyl)-p-aminobenzoyl- | MOLM13 (Acute Myeloid Leukemia) | ~0.2-0.3 | [5][6] |
| Dolastatin 10 Analogue 13c | Phenylalanine derivative | MOLM13 (Acute Myeloid Leukemia) | 0.057 | [5][6] |
Key Observations:
-
Dolastatin 10, with its intact (S)-Dolaphenine unit, exhibits exceptionally potent cytotoxicity against a range of cancer cell lines, with IC50 values in the sub-nanomolar range.[4]
-
Synthetic analogues with modifications at the C-terminus, such as MMAE, retain high potency, demonstrating that the core pharmacophore remains active.[5][6]
-
Strategic modifications, as seen in analogue 13c, can even lead to enhanced cytotoxic activity compared to MMAE, underscoring the importance of the P5 subunit in modulating the compound's efficacy.[5][6]
Experimental Protocols
To ensure the reproducibility and validation of the cited experimental results, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Preparation:
- Culture human cancer cell lines (e.g., MOLM13, SW780) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells in their exponential growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., (S)-Dolaphenine analogue) in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
- Incubate the plates for 72 hours at 37°C.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The potent cytotoxic effects of Dolastatin 10 and its analogues are primarily attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Dolastatin 10 Signaling Pathway
The following diagram illustrates the key signaling events initiated by Dolastatin 10.
Caption: Dolastatin 10 induced signaling cascade.
Experimental Workflow for ADC Development
The development of Antibody-Drug Conjugates (ADCs) involves a multi-step process, from the selection of the target antigen to the final conjugation of the cytotoxic payload.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Dolaphenine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (S)-Dolaphenine hydrochloride, a component of the antineoplastic agent Dolastatin 10, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1][2][3] Due to its classification as a potent, cytotoxic compound, stringent disposal protocols must be followed to mitigate risks to personnel and the environment.[4][5][6] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices for managing highly potent active pharmaceutical ingredients (HPAPIs).
Understanding the Hazard: Why Special Disposal is Necessary
This compound is associated with Dolastatin 10, a compound that inhibits tubulin polymerization, a mechanism characteristic of cytotoxic agents used in cancer therapy.[1][2][3] Cytotoxic substances are known to be genotoxic, mutagenic, or teratogenic and require specialized handling and disposal to prevent cellular damage in healthy individuals and environmental contamination.[4][6] The primary goal of these procedures is to ensure that the compound is fully contained and deactivated before its final disposal.
Core Principles of Cytotoxic Waste Management
The disposal of this compound falls under the umbrella of cytotoxic or hazardous pharmaceutical waste. The fundamental principles for managing this type of waste include:
-
Segregation: At the point of generation, all materials contaminated with this compound must be segregated from other laboratory waste streams.[5]
-
Containment: Waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers.[4][7]
-
Deactivation/Destruction: The preferred method for the final disposal of cytotoxic waste is high-temperature incineration to ensure complete destruction of the active compound.[5][6]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling the compound and its waste to minimize exposure.[4][8]
Step-by-Step Disposal Procedures for this compound
Adherence to a strict, documented workflow is paramount for safety and regulatory compliance. The following steps outline the recommended disposal process from the laboratory bench to final disposition.
Immediate Waste Segregation at the Source
All items that have come into contact with this compound must be immediately treated as cytotoxic waste. This includes, but is not limited to:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, syringes, needles).
-
Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks.
-
Spill cleanup materials.
These materials should be placed into designated, clearly labeled cytotoxic waste containers.
Packaging and Labeling of Waste
Proper packaging is crucial to prevent leaks and accidental exposure during storage and transport.
-
Sharps: All needles, syringes, and other sharp objects must be placed in a rigid, puncture-proof sharps container designated for cytotoxic waste.[5][8] These containers are often color-coded (e.g., red or yellow with a purple lid) and must bear the cytotoxic symbol.[4][6]
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and lab consumables, should be collected in thick, leak-proof plastic bags, often purple or marked with a cytotoxic waste label.[6][9] These bags should then be placed inside a rigid secondary container.
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain.[10] They should be collected in sealed, leak-proof containers compatible with the solvent used. The container must be clearly labeled as "Cytotoxic Waste" and include the chemical name.
All containers must be securely closed and labeled with the universal biohazard symbol and the words "Cytotoxic Waste."
Temporary Storage in the Laboratory
Designate a specific, secure area within the laboratory for the temporary storage of cytotoxic waste containers. This area should be away from general traffic and clearly marked with appropriate hazard signs.
Professional Waste Collection and Final Disposal
The ultimate disposal of cytotoxic waste must be handled by a licensed hazardous waste management company. These specialized services will transport the sealed containers to a permitted facility for high-temperature incineration.[6] Maintain a manifest or tracking record of the waste from the point of generation to its final disposal, in accordance with local and national regulations.
Quantitative Data and Safety Parameters
| Parameter | Guideline | Rationale |
| Occupational Exposure Limit (OEL) | Assumed to be low (<10 µg/m³) due to its cytotoxic nature. | To minimize operator exposure during handling and processing.[7][11] |
| Waste Disposal Method | High-temperature incineration. | Ensures complete destruction of the cytotoxic compound.[5][6] |
| PPE Requirement | Double gloves, disposable gown, safety glasses/face shield. | To prevent skin and eye contact and inhalation of airborne particles.[4][8] |
| Spill Management | Use a dedicated cytotoxic spill kit. | To safely contain and clean up any accidental release.[4] |
Experimental Protocols: Spill Decontamination
In the event of a small-scale spill (less than 5 mL or 5 g), the following protocol should be enacted immediately:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: At a minimum, this includes double nitrile gloves, a disposable gown, and safety goggles with a face shield.
-
Contain the Spill: Cover the spill with absorbent pads from a cytotoxic spill kit. For powders, gently cover with a damp absorbent pad to avoid creating airborne dust.
-
Decontaminate the Area: Working from the outside in, clean the spill area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite, followed by a rinse with water and then a neutral detergent).
-
Dispose of Cleanup Materials: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.
-
Documentation: Record the details of the spill and the cleanup procedure in the laboratory safety log.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound waste.
By implementing these rigorous disposal procedures, laboratories can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship when working with potent cytotoxic compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. allgenbio.com [allgenbio.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. danielshealth.ca [danielshealth.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. safework.nsw.gov.au [safework.nsw.gov.au]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Safeguarding Researchers: A Comprehensive Guide to Handling (S)-Dolaphenine Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Dolaphenine hydrochloride. Adherence to these procedures is critical to ensure personnel safety and proper disposal of this potent compound. This compound is a key component in the synthesis of Dolastatin 10, a potent antineoplastic agent that inhibits tubulin polymerization.[1][2] Due to its cytotoxic potential, stringent handling and disposal protocols are mandatory.
Hazard Identification and Personal Protective Equipment
This compound presents several health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is required to minimize exposure.
Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Face Shield | Worn in conjunction with goggles | Provides a secondary barrier to protect the entire face. | |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Body Protection | Lab Coat | Disposable, solid-front, long-sleeved gown | Minimizes contamination of personal clothing. |
| Respiratory Protection | Respirator | N95 or higher-rated respirator | Required when handling the powder outside of a containment system to prevent inhalation of airborne particles. |
Operational Plan: Preparation of a Stock Solution
This section outlines the step-by-step procedure for safely preparing a stock solution of this compound for use in in vitro assays. This protocol is designed to minimize the risk of exposure.
Pre-Operational Checks
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic compounds is readily accessible.
-
Waste Containers: Labeled, leak-proof waste containers for solid and liquid cytotoxic waste must be in the designated work area.
-
Personnel Training: All personnel must be trained on the hazards of this compound and the procedures outlined in this document.
Step-by-Step Procedure
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Prepare Workspace: Cover the work surface with a disposable plastic-backed absorbent pad.
-
Weighing: Tare a clean, sealed vial on an analytical balance. Carefully add the required amount of this compound powder to the vial using a spatula. Close the vial immediately.
-
Solubilization: Add the appropriate solvent (e.g., DMSO or water) to the vial using a calibrated pipette.[1]
-
Mixing: Securely cap the vial and mix gently by inversion or vortexing until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store the stock solution in a securely sealed container in a designated, labeled storage area, following recommended storage conditions (e.g., -20°C or -80°C for long-term storage).[1]
-
Decontamination: Decontaminate all surfaces and equipment used in the procedure. Wipe down the exterior of the stock solution vial before removing it from the designated handling area.
-
Doff PPE: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, face shield, inner gloves, and respirator. Dispose of all disposable PPE in the designated cytotoxic waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after exiting the work area.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant container for cytotoxic solid waste | Includes contaminated gloves, gowns, absorbent pads, and weighing papers. The container should be sealed when three-quarters full and disposed of through a licensed hazardous waste disposal service. |
| Liquid Waste | Labeled, leak-proof, shatter-resistant container for cytotoxic liquid waste | Includes excess stock solution and solvent used for rinsing contaminated glassware. Do not dispose of down the drain. The container should be sealed and disposed of through a licensed hazardous waste disposal service. |
| Sharps Waste | Labeled, puncture-proof sharps container for cytotoxic sharps | Includes contaminated pipette tips and needles. The container should be sealed when three-quarters full and disposed of through a licensed hazardous waste disposal service. |
Visualizing the Workflow
To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key procedural workflows.
Caption: Workflow for Handling this compound.
Caption: Waste Disposal Plan for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
